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  • Product: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran
  • CAS: 53491-32-0

Core Science & Biosynthesis

Foundational

Whitepaper: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) – Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural rigidity and electronic properties of heterocyclic scaffolds play a critical role in target binding affinity and pharmacokinetic stability. 2-(Chloromethyl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural rigidity and electronic properties of heterocyclic scaffolds play a critical role in target binding affinity and pharmacokinetic stability. 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) has emerged as a highly versatile, electrophilic building block. By providing a reactive chloromethyl handle attached to a lipophilic, oxygen-containing bicyclic core, this intermediate enables the rapid functionalization of amines, thiols, and alcohols.

As a Senior Application Scientist, I have observed that the strategic incorporation of the 2,3-dihydrobenzofuran moiety often improves the metabolic stability of lead compounds while enhancing their binding profiles against central nervous system (CNS) targets, such as sigma receptors and G-protein coupled receptors (GPCRs). This guide provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications.

Physicochemical Profiling

Understanding the physical and chemical parameters of 2-(chloromethyl)-2,3-dihydro-1-benzofuran is essential for predicting its behavior in organic synthesis and its downstream pharmacokinetic impact. The compound is commercially available [1] and acts as a potent alkylating agent.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(Chloromethyl)-2,3-dihydro-1-benzofuran
CAS Registry Number 53491-32-0
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.20 g/cm³ (Computational estimate)
Boiling Point ~240–250 °C at 760 mmHg (Computational estimate)
Solubility Soluble in DCM, EtOAc, DMF, Methanol; Insoluble in water
Reactivity Profile Electrophile; susceptible to SN2 nucleophilic substitution
Storage Conditions 2–8 °C, protected from light and moisture

Synthetic Methodologies and Mechanistic Pathways

The synthesis of 2-(chloromethyl)-2,3-dihydro-1-benzofuran typically relies on one of two primary pathways: the electrophilic cyclization of 2-allylphenol [3] or the nucleophilic substitution of (2,3-dihydrobenzofuran-2-yl)methanol [2].

Synthesis A 2-Allylphenol C 2-(Chloromethyl)-2,3-dihydro- 1-benzofuran A->C Cl2 / H2O (Electrophilic Cyclization) B (2,3-Dihydrobenzofuran-2-yl)methanol B->C CCl4 / PPh3 (Appel Reaction)

Fig 1: Primary synthetic pathways yielding 2-(chloromethyl)-2,3-dihydro-1-benzofuran.

Protocol: Synthesis via Appel Reaction

While thionyl chloride (SOCl2) is frequently used for chlorination, it generates harsh HCl byproducts that can occasionally cleave sensitive ether linkages or induce polymerization. The Appel reaction is the preferred method for laboratory-scale synthesis due to its mild conditions and high fidelity.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with dry argon.

    • Causality: Triphenylphosphine (PPh3) and the intermediate phosphonium species are highly sensitive to moisture, which can prematurely hydrolyze the active complex and drastically reduce yields.

  • Reagent Solubilization: Dissolve 10.0 mmol of (2,3-dihydrobenzofuran-2-yl)methanol in 50 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of carbon tetrachloride (CCl4).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 12.0 mmol of PPh3 in small portions over 15 minutes.

    • Causality: The formation of the (triphenylphosphonium)methyl chloride intermediate is highly exothermic. Portion-wise addition prevents thermal degradation of the substrate and controls the reaction rate.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C).

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate eluent system. The starting alcohol will appear as a lower Rf spot, while the less polar chloromethyl product will migrate higher. Complete disappearance of the lower spot (typically 2–4 hours) validates reaction completion.

  • Quenching & Workup: Concentrate the reaction mixture in vacuo to approximately 10 mL. Add 50 mL of cold diethyl ether and stir vigorously for 10 minutes.

    • Causality: Triphenylphosphine oxide (OPPh3), the primary byproduct, is highly insoluble in cold ether and will crash out as a white precipitate, allowing for easy removal.

  • Purification: Filter the suspension through a pad of Celite to remove OPPh3. Concentrate the filtrate and purify via flash column chromatography (silica gel, 95:5 Hexanes/Ethyl Acetate) to isolate the pure product.

Applications in Drug Discovery

The primary utility of 2-(chloromethyl)-2,3-dihydro-1-benzofuran lies in its ability to act as a robust electrophile for N-alkylation. By grafting the dihydrobenzofuran pharmacophore onto secondary amines—such as piperazines or piperidines—medicinal chemists can synthesize libraries of bioactive ligands.

Application A 2-(Chloromethyl)-2,3-dihydro- 1-benzofuran C N-Alkylated Bioactive Derivative A->C SN2 Alkylation Base, Heat B Secondary Amine (e.g., Piperazine) B->C Nucleophilic Attack

Fig 2: SN2 alkylation workflow integrating the dihydrobenzofuran scaffold into amines.

Protocol: N-Alkylation of Piperazine Derivatives

To synthesize complex arylalkyl piperazines (e.g., 1-[(2,3-dihydrobenzofur-2-yl)methyl]-4-benzylpiperazine), a modified SN2 substitution is employed.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 5.0 mmol of the secondary amine (e.g., 4-benzylpiperazine) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base & Catalyst Addition: Add 15.0 mmol of anhydrous potassium carbonate (K2CO3) and 0.5 mmol of potassium iodide (KI).

    • Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the amine from protonating and losing its nucleophilicity. The catalytic KI facilitates a Finkelstein-type in situ halogen exchange, converting the chloromethyl group to a highly reactive iodomethyl intermediate, significantly accelerating the SN2 substitution.

  • Electrophile Introduction: Add 5.5 mmol of 2-(chloromethyl)-2,3-dihydro-1-benzofuran dropwise to the stirring mixture.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The mass shift corresponding to the loss of the chlorine isotope pattern and the addition of the amine mass confirms product formation.

  • Workup & Purification: Cool to room temperature, dilute with 100 mL of water to dissolve inorganic salts and DMF, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.

Handling, Stability, and Storage

As an alkylating agent, 2-(chloromethyl)-2,3-dihydro-1-benzofuran poses potential toxicological risks and must be handled in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Degradation Pathways: Prolonged exposure to ambient moisture can lead to slow hydrolysis of the chloromethyl group back to the corresponding alcohol.

  • Storage: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.

References

  • Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1965). Studies of the cyclizations of an o-(α-methylallyl)phenol and the corresponding methyl ether induced by electrophilic reagents. Proceedings of the National Academy of Sciences, 53(2), 233-238. URL:[Link]

Exploratory

Unraveling the Enigmatic Mechanism of Action of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Derivatives: A Technical Guide for Researchers

Abstract The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide delves into the nuanced mechanism of action of a specific and highly reactive subclass: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran derivatives. The introduction of a chloromethyl group at the 2-position imparts a unique chemical reactivity, suggesting a distinct mechanistic paradigm centered around electrophilic interactions with biological macromolecules. This document will synthesize current understanding, propose testable hypotheses, and provide detailed experimental protocols for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of this intriguing class of compounds.

Introduction: The 2,3-Dihydro-1-benzofuran Core and the Significance of the 2-(Chloromethyl) Moiety

The 2,3-dihydro-1-benzofuran framework is a common motif in a variety of natural products and synthetic compounds that have demonstrated significant therapeutic potential.[3][4] The diverse pharmacological profiles of these derivatives are often attributed to their ability to interact with a wide array of biological targets, including enzymes and receptors.[1][2] The focus of this guide, the 2-(chloromethyl) substituted derivatives, represents a departure from the more commonly studied analogues. The presence of a reactive chloromethyl group, a potent electrophile, strongly suggests a mechanism of action involving the formation of covalent bonds with nucleophilic residues in biological macromolecules, a process known as alkylation.[5] This mode of action is a well-established strategy in cancer chemotherapy, where alkylating agents induce cytotoxicity by cross-linking DNA strands, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.

The Alkylating Hypothesis: A Divergence from Conventional Mechanisms

While many 2,3-dihydro-1-benzofuran derivatives exert their effects through non-covalent interactions, the chloromethyl group introduces the potential for covalent modification of biological targets. This fundamental difference necessitates a distinct investigative approach.

The Electrophilic Nature of the Chloromethyl Group

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of the hypothesized alkylating mechanism. The lability of the chlorine atom as a leaving group facilitates the formation of a covalent bond with electron-rich centers in biological molecules.

Potential Biological Nucleophiles as Targets

The primary targets for alkylating agents within a cell are the nucleophilic sites on DNA and proteins.

  • DNA Alkylation: The nitrogen and oxygen atoms of the purine and pyrimidine bases in DNA are prime targets for alkylation. Guanine, in particular, is highly susceptible to alkylation at the N7 position. Such modifications can lead to DNA strand breaks, cross-linking, and mutations, ultimately triggering apoptotic cell death.

  • Protein Alkylation: Nucleophilic amino acid residues, such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group), are also potential targets for alkylation. Covalent modification of proteins can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and the dysregulation of signaling pathways.

Elucidating the Mechanism: A Step-by-Step Experimental Workflow

To rigorously investigate the mechanism of action of 2-(chloromethyl)-2,3-dihydro-1-benzofuran derivatives, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for researchers.

Synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Derivatives

The synthesis of these derivatives typically involves multi-step reaction sequences. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of a Model 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Derivative

  • Step 1: Synthesis of 2,3-dihydro-1-benzofuran-2-methanol. This intermediate can be prepared from salicylaldehyde through a multi-step process involving protection of the hydroxyl group, reaction with an appropriate C2 synthon, and subsequent deprotection and reduction.

  • Step 2: Chlorination of 2,3-dihydro-1-benzofuran-2-methanol. The alcohol is then converted to the corresponding chloride using a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in an appropriate solvent.

  • Purification: The final product is purified using column chromatography on silica gel.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow

G Salicylaldehyde Salicylaldehyde Intermediate1 Protected Intermediate Salicylaldehyde->Intermediate1 Multi-step synthesis Intermediate2 2,3-Dihydro-1-benzofuran-2-methanol Intermediate1->Intermediate2 Deprotection/ Reduction FinalProduct 2-(Chloromethyl)-2,3-dihydro- 1-benzofuran Derivative Intermediate2->FinalProduct Chlorination

Caption: General synthetic workflow for 2-(chloromethyl)-2,3-dihydro-1-benzofuran derivatives.

In Vitro Cytotoxicity and Proliferation Assays

To assess the biological activity of the synthesized compounds, a panel of cancer cell lines should be used.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-(chloromethyl)-2,3-dihydro-1-benzofuran derivative for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Investigating the Alkylating Potential

Direct evidence of alkylating activity can be obtained through various in vitro and cellular assays.

Experimental Protocol: In Vitro DNA Alkylation Assay

  • DNA Incubation: Incubate purified plasmid DNA with varying concentrations of the test compound at 37°C for a defined period.

  • DNA Purification: Purify the DNA to remove the unbound compound.

  • Analysis of DNA Damage: Analyze the DNA for evidence of alkylation, such as strand breaks, using agarose gel electrophoresis. An increase in the proportion of nicked or linearized plasmid DNA would indicate DNA damage.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis) for Cellular DNA Damage

  • Cell Treatment: Treat cancer cells with the test compound for a specified time.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Cell Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Diagram: DNA Damage Assessment Workflow

G cluster_invitro In Vitro cluster_cellular Cellular PlasmidDNA Plasmid DNA Incubation Incubation with Compound PlasmidDNA->Incubation AgaroseGel Agarose Gel Electrophoresis Incubation->AgaroseGel DNA_Damage_Quantification DNA Damage Quantification AgaroseGel->DNA_Damage_Quantification Quantify Strand Breaks CancerCells Cancer Cells Treatment Treatment with Compound CancerCells->Treatment CometAssay Comet Assay Treatment->CometAssay CometAssay->DNA_Damage_Quantification Quantify Tail Moment

Caption: Workflow for assessing the DNA damaging potential of the derivatives.

Identification of Molecular Targets and Pathway Analysis

Identifying the specific molecular targets and the signaling pathways affected by these compounds is crucial for a complete mechanistic understanding.

Experimental Protocol: Proteomic Analysis of Covalent Adducts

  • Cell Treatment and Lysis: Treat cancer cells with the test compound and lyse the cells to extract proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • Enrichment of Adducted Peptides: Use affinity chromatography or other enrichment techniques to isolate peptides that have been covalently modified by the compound.

  • Mass Spectrometry (MS) Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and the specific amino acid residues that have been alkylated.

  • Bioinformatic Analysis: Use bioinformatic tools to map the identified proteins to cellular pathways and networks.

Diagram: Target Identification and Pathway Analysis

G TreatedCells Cells Treated with Compound ProteinExtraction Protein Extraction TreatedCells->ProteinExtraction TrypticDigest Tryptic Digestion ProteinExtraction->TrypticDigest Enrichment Enrichment of Adducted Peptides TrypticDigest->Enrichment LCMSMS LC-MS/MS Analysis Enrichment->LCMSMS DataAnalysis Bioinformatic Analysis LCMSMS->DataAnalysis PathwayMapping Signaling Pathway Mapping DataAnalysis->PathwayMapping

Caption: Workflow for identifying protein targets and affected signaling pathways.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,3-dihydro-1-benzofuran scaffold will provide valuable insights into the structure-activity relationship.

Modification SitePotential Impact on ActivityRationale
Benzene Ring Substituents Alter electron density, lipophilicity, and steric hindrance.Electron-withdrawing groups may enhance the electrophilicity of the chloromethyl group, while bulky groups may hinder access to the target site.
Dihydrofuran Ring Modifications Affect the conformation and stability of the molecule.Changes in the dihydrofuran ring could influence the orientation of the chloromethyl group and its reactivity.
Alternative Leaving Groups Modulate the alkylating potential.Replacing chlorine with other halogens (e.g., bromine) or a sulfonate ester could alter the reactivity and selectivity of the compound.

Conclusion and Future Directions

The 2-(chloromethyl)-2,3-dihydro-1-benzofuran scaffold represents a promising, yet underexplored, class of compounds with the potential for a distinct mechanism of action centered on alkylation of biological targets. The experimental workflows detailed in this guide provide a robust framework for elucidating this mechanism, from initial synthesis and cytotoxicity screening to the identification of specific molecular targets and affected signaling pathways. A thorough understanding of the reactivity of the chloromethyl group and its role in mediating biological activity will be paramount in harnessing the therapeutic potential of these derivatives. Future research should focus on optimizing the scaffold to enhance potency and selectivity, with the ultimate goal of developing novel therapeutic agents for the treatment of cancer and other diseases.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023, 13, 11096–11120.[1]

  • Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(3), 1723-1728.[5]

  • Benkli, K., et al. (2019). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Letters in Drug Design & Discovery, 16(8).[6]

  • Ghosh, S., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318-22327.[3][4]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). Synapse.[7]

  • Mishra, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.[8][9]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264.[10]

  • Koyama, J., et al. (2012). ANTICANCER COMPOUND, INTERMEDIATE THEREFOR, AND PROCESSES FOR PRODUCING THESE. European Patent 1860103.[11]

  • El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.[12]

  • Lupattelli, P., et al. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Molecules, 30(16), 3845.[13]

  • Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. (2024). Dyes and Pigments, 225, 112109.[14]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. (2023). IJSDR, 8(5).

  • Benzofuran derivatives: A patent review. (2013). Expert Opinion on Therapeutic Patents, 23(8), 1045-1064.[15]

  • 7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Santa Cruz Biotechnology.[16]

  • Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. (2022). Journal of Experimental and Clinical Cancer Research, 41(1), 1-14.[17]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10609.[18]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1983). Journal of Medicinal Chemistry, 26(10), 1308-1311.[19]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1275-1283.[2]

  • Representative bioactive 2,3-dihydrobenzofurans. ResearchGate.[20]

  • Takeda, N., et al. (2007). Efficient Synthesis of Benzofurans Utilizing[6][6]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. European Journal of Organic Chemistry, 2007(10), 1491-1509.[21]

  • Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. (1977). Journal of the Chemical Society, Perkin Transactions 2, (6), 771-778.[22]

  • Kuroda, K., et al. (1991). Identification of metabolites of 2-chlorodibenzofuran in the rat. Archives of Environmental Contamination and Toxicology, 20(1), 67-72.[23]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025). Arkivoc, 2025(4), 1-16.[24]

  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2023). eScholarship, University of California.[25]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2007). Helvetica Chimica Acta, 90(10), 1957-1966.[26]

Sources

Foundational

2-(Chloromethyl)-2,3-dihydro-1-benzofuran CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, a key intermediate in synthetic organic chemistry and a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, a key intermediate in synthetic organic chemistry and a valuable building block in drug discovery. This document will delve into its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification and Properties

2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a heterocyclic compound featuring a dihydrobenzofuran core with a reactive chloromethyl substituent at the 2-position. This strategic placement of the electrophilic chloromethyl group on the chiral center of the dihydrofuran ring makes it a versatile reagent for introducing the 2,3-dihydro-1-benzofuran moiety into larger molecules.

PropertyValueSource
CAS Number 53491-32-0N/A
Molecular Formula C₉H₉ClON/A
Molecular Weight 168.62 g/mol [1]
Synonyms 2-(Chloromethyl)coumaranN/A

Synthesis and Mechanistic Insights

The synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of an appropriately substituted phenol. The following protocol is a representative example based on established methodologies for the synthesis of dihydrobenzofuran derivatives.[2][3]

Experimental Protocol: Synthesis via Intramolecular Cyclization

This synthesis proceeds in two conceptual steps: the etherification of a phenol with an allyl halide, followed by an intramolecular cyclization.

Step 1: O-Allylation of Salicylaldehyde

  • To a solution of salicylaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq) as a base.

  • To this stirred suspension, add allyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product, 2-(allyloxy)benzaldehyde, can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization and Chlorination

  • The 2-(allyloxy)benzaldehyde is then subjected to a cyclization reaction. This can be achieved through various methods, including acid-catalyzed cyclization or transition-metal-catalyzed processes.[2] For the introduction of the chloromethyl group, a subsequent chlorination step is necessary.

  • A more direct approach involves the reaction of 2-allylphenol with a chlorinating agent that also promotes cyclization.

A plausible, though less common, one-pot approach could involve an acid-catalyzed cyclization of 2-allylphenol in the presence of a source of formaldehyde and hydrogen chloride, akin to a chloromethylation reaction. However, a more controlled and higher-yielding synthesis would likely involve the preparation of 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran followed by chlorination.

Proposed Optimized Synthesis Workflow:

G cluster_0 Step 1: Synthesis of 2-Allylphenol cluster_1 Step 2: Cyclization and Hydroxymethylation cluster_2 Step 3: Chlorination A Phenol B Allyl Bromide, K2CO3, Acetone A->B C Allyl Phenyl Ether B->C D Claisen Rearrangement (Heat) C->D E 2-Allylphenol D->E F 2-Allylphenol G m-CPBA or OsO4/NMO F->G H 2-(2,3-dihydroxypropyl)phenol G->H I Acid Catalyst (e.g., PTSA) H->I J 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran I->J K 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran L Thionyl Chloride (SOCl2) or PCl5 K->L M 2-(Chloromethyl)-2,3-dihydro-1-benzofuran L->M

Caption: Proposed multi-step synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Causality in Experimental Choices:

  • Choice of Base and Solvent in Step 1: Potassium carbonate is a mild and inexpensive base suitable for the O-allylation of phenols. Acetone is a good solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Claisen Rearrangement: This thermal rearrangement is a classic and efficient method for converting allyl phenyl ethers to o-allylphenols, which is a key intermediate for the subsequent cyclization.

  • Epoxidation/Dihydroxylation and Cyclization: The formation of the dihydrofuran ring from 2-allylphenol is often achieved by first converting the double bond to an epoxide or a diol, followed by an acid-catalyzed intramolecular cyclization. This approach provides good control over the regioselectivity of the ring closure.

  • Choice of Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides with good yields and minimal side reactions.

Spectroscopic Characterization

Spectroscopic DataPredicted Chemical Shifts (δ) / Fragmentation Pattern
¹H NMR (CDCl₃) Aromatic protons: ~6.8-7.2 ppm (multiplet, 4H). Methylene protons on the furan ring (C3): ~3.0-3.5 ppm (multiplet, 2H). Methine proton on the furan ring (C2): ~4.8-5.2 ppm (multiplet, 1H). Chloromethyl protons: ~3.6-3.8 ppm (doublet of doublets, 2H).
¹³C NMR (CDCl₃) Aromatic carbons: ~110-160 ppm. Methylene carbon (C3): ~30-35 ppm. Methine carbon (C2): ~80-85 ppm. Chloromethyl carbon: ~45-50 ppm.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 168/170 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve the loss of a chlorine radical (M⁺ - 35/37) and the loss of the chloromethyl group (M⁺ - 49). A base peak corresponding to the stable benzofuranylmethyl cation could also be expected.
Infrared (IR) Aromatic C-H stretching: ~3000-3100 cm⁻¹. Aliphatic C-H stretching: ~2850-2950 cm⁻¹. C-O-C stretching: ~1000-1250 cm⁻¹. C-Cl stretching: ~600-800 cm⁻¹.

Reactivity and Applications in Drug Development

The reactivity of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is dominated by the electrophilic nature of the chloromethyl group, making it an excellent alkylating agent. The dihydrobenzofuran moiety itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds.[7][8][9]

Key Reactions and Mechanistic Pathways

The primary reaction of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is nucleophilic substitution at the chloromethyl carbon. This allows for the facile introduction of the dihydrobenzofuran scaffold onto various nucleophiles.

Nucleophilic Substitution Workflow:

G cluster_0 Alkylation of Nucleophiles A 2-(Chloromethyl)-2,3-dihydro-1-benzofuran D Alkylated Product (2-(Nu-CH2)-2,3-dihydro-1-benzofuran) A->D B Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) C Base (e.g., K2CO3, Et3N) B->C C->D SN2 Reaction

Caption: General scheme for the alkylation of nucleophiles.

This reactivity is fundamental to its application in drug discovery, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Role in Drug Discovery

The 2,3-dihydro-1-benzofuran scaffold is present in a number of compounds with diverse pharmacological activities, including anti-inflammatory, and anticancer properties.[9] The ability of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran to readily connect to other molecular fragments makes it a valuable tool for:

  • Lead Optimization: Modifying existing drug candidates to improve their potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery: Using the dihydrobenzofuran moiety as a starting point for building more complex and potent drug molecules.

  • Combinatorial Chemistry: Generating large libraries of dihydrobenzofuran derivatives for high-throughput screening.

Safety and Handling

As a chlorinated organic compound and a reactive alkylating agent, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following:[10][11]

  • Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, and spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

    • If swallowed, call a poison center or doctor if you feel unwell.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a valuable and versatile chemical intermediate. Its unique structure, combining a privileged dihydrobenzofuran scaffold with a reactive chloromethyl handle, makes it a powerful tool for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

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Exploratory

An In-depth Technical Guide to the Toxicity and Safety Profile of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a heterocyclic compound belonging to the broader class of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a heterocyclic compound belonging to the broader class of benzofurans, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] While the benzofuran core is a privileged structure in drug discovery, the introduction of a chloromethyl group raises pertinent questions regarding its toxicological and safety profile. This technical guide provides a comprehensive analysis of the potential toxicity of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, drawing upon data from structurally related compounds and established toxicological principles. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and to design robust toxicological evaluation programs.

Introduction to the Benzofuran Scaffold

The benzofuran moiety, consisting of a fused benzene and furan ring, is a cornerstone in the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] Several benzofuran-containing drugs have successfully transitioned into clinical use, highlighting the therapeutic potential of this chemical class.[1] However, it is crucial to recognize that subtle structural modifications can dramatically alter the biological and toxicological properties of these molecules. The parent compound, 2,3-benzofuran, has been shown to be carcinogenic in animal models, causing tumors in the kidneys, lungs, forestomach, and liver, underscoring the importance of a thorough toxicological assessment for any new derivative.[5][6]

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is essential for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of Related Dihydrobenzofurans

Property2,3-Dihydrobenzofuran7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Molecular Formula C₈H₈O[7]C₁₁H₁₃ClO[8]
Molecular Weight 120.15 g/mol [7]196.68 g/mol [8]
Appearance Light yellow clear liquid[9]Colorless viscous liquid[8]
Boiling Point 188 - 189 °C[9]Not available
Melting Point -21 °C[9]Not available
Flash Point 67 °C[9]Not available
Solubility Soluble in alcohol[9]Not available

The synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran can be achieved through various synthetic routes, with a common method involving the reaction of 2-benzofuranylmethanol with a chlorinating agent like thionyl chloride in an anhydrous solvent.[10]

Anticipated Toxicological Profile

Acute Toxicity

The presence of the chloromethyl group is a significant structural alert for potential toxicity. Safety Data Sheets (SDS) for other chloromethylated dihydrobenzofuran derivatives indicate a potential for acute toxicity upon oral, dermal, and inhalation exposure.[11][12] For instance, 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is classified as causing severe skin corrosion and eye damage.[8] It is therefore prudent to handle 2-(Chloromethyl)-2,3-dihydro-1-benzofuran with a high degree of caution, assuming it to be harmful if swallowed, in contact with skin, or if inhaled.

Genotoxicity and Carcinogenicity

The parent compound, 2,3-benzofuran, is a known carcinogen in rodents.[5][6] The mechanism of carcinogenicity is not fully elucidated, but the potential for metabolic activation to reactive intermediates is a key consideration. The chloromethyl group in the target compound is a potential alkylating agent, which could theoretically interact with DNA and other cellular macromolecules, a common mechanism for genotoxicity and carcinogenicity. Therefore, a thorough evaluation of the genotoxic potential of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is imperative.

Dermal and Ocular Irritation

Based on the corrosive nature of structurally similar compounds like 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, it is highly probable that 2-(Chloromethyl)-2,3-dihydro-1-benzofuran will be a severe skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory when handling this compound.

Proposed Metabolic Pathways and Mechanistic Insights

Understanding the metabolic fate of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is critical for predicting its toxicity. Studies on related benzofuran derivatives suggest several potential metabolic transformations.[13][14][15]

The primary metabolic pathways are likely to involve:

  • Hydroxylation: The aromatic ring and the dihydrofuran ring are susceptible to hydroxylation by cytochrome P450 enzymes.

  • Oxidative Cleavage: The dihydrofuran ring can undergo oxidative cleavage.[13]

  • Conjugation: Phase II metabolism is expected to involve glucuronidation and sulfation of hydroxylated metabolites.

The chloromethyl group introduces a potential for the formation of reactive electrophilic intermediates that could contribute to cytotoxicity and genotoxicity.

Caption: Proposed metabolic pathways and toxicological outcomes for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Recommended Experimental Protocols for Toxicological Assessment

A tiered approach to toxicological testing is recommended to characterize the safety profile of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the compound against relevant cell lines.

Methodology:

  • Cell Culture: Culture human liver carcinoma cells (HepG2) and a human neuroblastoma cell line (SH-SY5Y) in appropriate media.[16]

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value at each time point.

Cytotoxicity_Workflow Start Start: In Vitro Cytotoxicity Assay Cell_Culture Culture HepG2 and SH-SY5Y cells Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with varying concentrations of the compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT assay to assess cell viability Incubation->MTT_Assay Data_Analysis Calculate IC50 values MTT_Assay->Data_Analysis End End: Determine cytotoxic potential Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment.

Ames Test for Mutagenicity

Objective: To evaluate the mutagenic potential of the compound.

Methodology:

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

  • Revertant Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vivo Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of the compound in a rodent model.

Methodology:

  • Animal Model: Use female Wistar rats.[17]

  • Dosing: Administer a single oral dose of the compound at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).[17]

  • Observation: Observe the animals for clinical signs of toxicity and mortality for 14 days.[17]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results will classify the compound into a GHS (Globally Harmonized System) toxicity category.

Table 2: Summary of Recommended Toxicological Tests

TestPurposeExpected Outcome
In Vitro Cytotoxicity Assess cell killing potentialIC₅₀ values
Ames Test Evaluate mutagenicityIndication of mutagenic potential
In Vivo Acute Oral Toxicity Determine acute toxicityGHS toxicity classification
Dermal/Ocular Irritation Assess local tissue damageClassification of irritancy potential

Risk Mitigation and Safe Handling

Given the anticipated toxicological profile, stringent safety measures are essential when working with 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

  • Engineering Controls: Handle the compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[18]

  • Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations.

  • First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][18]

Conclusion

While 2-(Chloromethyl)-2,3-dihydro-1-benzofuran belongs to a class of compounds with significant therapeutic promise, the presence of a chloromethyl group necessitates a thorough and cautious approach to its toxicological evaluation. Based on data from structurally related benzofuran derivatives, this compound should be presumed to be acutely toxic, a potential genotoxin, and a severe skin and eye irritant. The experimental protocols outlined in this guide provide a framework for a comprehensive safety assessment. Adherence to strict safety protocols is paramount to mitigate the risks associated with handling this compound. Further research is warranted to definitively establish the toxicological profile of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran and to guide its potential development as a therapeutic agent.

References

  • Synthesis, structure and in vitro cytotoxicity testing of some 2-aroylbenzofuran-3-ols. (2025). Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impactfactor. Available at: [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available at: [Link]

  • Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. (2019). ResearchGate. Available at: [Link]

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. (2022). PubMed. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

  • Synthesis of 2-(Chloromethyl)benzofuran. (n.d.). PrepChem.com. Available at: [Link]

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (2025). PubMed. Available at: [Link]

  • Safety data sheet: Dibenzofuran. (2022). CPAChem. Available at: [Link]

  • TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf. Available at: [Link]

  • 6-(chloromethyl)-3-methyl-2,3-dihydro-1-benzofuran. (n.d.). NextSDS. Available at: [Link]

  • Carbofuran. (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • 5-(chloromethyl)-1,3-dihydro-2-benzofuran. (n.d.). NextSDS. Available at: [Link]

  • Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2026). MDPI. Available at: [Link]

  • Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). (n.d.). Cheméo. Available at: [Link]

  • Benzofuran, 2,3-dihydro-2-methyl-. (n.d.). NIST WebBook. Available at: [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). PMC. Available at: [Link]

  • 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin. (n.d.). NextSDS. Available at: [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (n.d.). PubMed. Available at: [Link]

  • 7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. (n.d.). PubChem. Available at: [Link]

  • Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. (2010). ResearchGate. Available at: [Link]

  • Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. (2025). ResearchGate. Available at: [Link]

  • Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties. (n.d.). PubMed. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran: A Comprehensive Technical Guide

Executive Summary & Mechanistic Grounding The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Specifically, 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Specifically, 2-(chloromethyl)-2,3-dihydro-1-benzofuran serves as a highly versatile synthetic intermediate. Historically, the synthesis of 2-halomethyl-2,3-dihydrobenzofurans is achieved via the electrophilic cyclization of o-allylphenols, a mechanism that dictates the stereochemical outcome of the resulting heterocycle[1].

Because downstream functionalization (such as nucleophilic substitution of the chloride) relies entirely on the purity and structural integrity of this intermediate, rigorous spectroscopic validation is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of 2-(chloromethyl)-2,3-dihydro-1-benzofuran, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Workflow A Synthesis of 2-(Chloromethyl) -2,3-dihydrobenzofuran B Purification (Silica Gel Chromatography) A->B C NMR Analysis (1H, 13C, COSY, HSQC) B->C D IR Spectroscopy (ATR-FTIR) B->D E Structural Confirmation & Stereochemical Assignment C->E D->E

Workflow for synthesis and spectroscopic validation of the dihydrobenzofuran derivative.

Spectroscopic Fingerprinting: NMR & IR Dynamics

Nuclear Magnetic Resonance (NMR) Profiling

The structural elucidation of 2-(chloromethyl)-2,3-dihydro-1-benzofuran relies heavily on understanding its unique spin systems. The presence of a stereogenic center at C-2 renders the adjacent methylene protons (at C-3 and the chloromethyl group) diastereotopic, resulting in complex, overlapping multiplet patterns[2].

  • The C-2 Methine Core : The C-2 proton is highly deshielded due to the combined electron-withdrawing effects of the adjacent ring oxygen and the inductive pull of the chloromethyl group. It typically resonates as a complex multiplet around 4.80–5.10 ppm.

  • The C-3 Benzylic Protons (ABX System) : The two protons at C-3 are magnetically inequivalent. They form an ABX spin system with the C-2 proton, appearing as two distinct doublet of doublets (dd) between 3.00–3.40 ppm. The geminal coupling constant ( Jgem​ ) is typically large (~15 Hz), while the vicinal couplings to H-2 differ based on their pseudo-cis and pseudo-trans spatial relationships ( Jvic​ ≈ 7–9 Hz and 4–6 Hz, respectively)[1].

  • The Chloromethyl Group : The -CH₂Cl protons also exhibit diastereotopic behavior due to their proximity to the C-2 chiral center, appearing as a multiplet or two overlapping doublets of doublets around 3.60–3.80 ppm.

Coupling H2 H-2 Multiplet H3a H-3a Doublet of Doublets H2->H3a Vicinal (J = 7-9 Hz) H3b H-3b Doublet of Doublets H2->H3b Vicinal (J = 4-6 Hz) CH2Cl CH2Cl Multiplet H2->CH2Cl Vicinal (J = 5-7 Hz) H3a->H3b Geminal (J ≈ 15 Hz)

Key 1H NMR spin-spin coupling (COSY) network within the dihydrobenzofuran heterocyclic core.

Table 1: Quantitative 1H and 13C NMR Data Assignments
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Causality / Diagnostic Value
C-2 4.80 – 5.10m80.0 – 85.0Highly deshielded by the adjacent ether oxygen and -CH₂Cl group.
C-3 (CH₂) 3.00 – 3.40ABX system (two dd, Jgem​ ≈ 15, Jvic​ ≈ 5-9)30.0 – 35.0Diastereotopic benzylic protons; split by the chiral center at C-2.
-CH₂Cl 3.60 – 3.80m (or two dd)45.0 – 50.0Electronegative chlorine atom induces a significant downfield shift.
C-4 to C-7 6.70 – 7.30m109.0 – 130.0Aromatic core exhibiting typical ortho/meta coupling patterns.
C-3a / C-7a N/AN/A126.0 / 159.0Quaternary carbons; C-7a is highly deshielded by the ring oxygen.
Infrared (IR) Spectroscopic Profiling

Infrared spectroscopy provides orthogonal validation by confirming the presence of key functional groups and the heterocyclic core without the need for complex solvent systems[3]. The most critical diagnostic bands are the asymmetric C-O-C stretch of the dihydrobenzofuran ring and the C-Cl stretch.

Table 2: Key IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Diagnostic Value
3030 – 3070 Weaksp² C-H stretchConfirms the presence of the aromatic ring.
2850 – 2950 Mediumsp³ C-H stretchIndicates the aliphatic dihydrofuran ring and the -CH₂Cl group.
1595, 1480 StrongC=C aromatic stretchCharacteristic skeletal vibrations of the benzofuran core.
1220 – 1250 StrongAsymmetric C-O-C stretchPrimary diagnostic band for the cyclic ether linkage.
1030 MediumSymmetric C-O-C stretchSecondary confirmation of the ether oxygen.
700 – 750 StrongC-Cl stretchValidates the successful incorporation of the chloromethyl group.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Every step includes a specific rationale to prevent analytical artifacts.

Protocol A: High-Resolution NMR Acquisition

Rationale: Chloroform-d (CDCl₃) is selected as the solvent due to its lack of exchangeable protons and its ability to dissolve moderately polar heterocyclic compounds without inducing significant solvent-induced shifts.

  • Sample Preparation: Dissolve 15–20 mg of purified 2-(chloromethyl)-2,3-dihydro-1-benzofuran in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: This removes paramagnetic particulate impurities (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and peak broadening.

  • Shimming & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z1-Z5) to ensure a sharp TMS signal (line width at half height < 1.0 Hz).

  • Acquisition (1D): Acquire the ¹H spectrum using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the diastereotopic protons.

  • Validation Checkpoint (2D COSY): If the C-3 and -CH₂Cl multiplets overlap severely, acquire a 2D Homonuclear Correlation Spectroscopy (COSY) experiment. Cross-peaks must clearly link the C-2 methine proton (4.80 ppm) to both the C-3 benzylic protons and the -CH₂Cl protons, validating the connectivity of the heterocyclic core.

Protocol B: ATR-FTIR Analysis

Rationale: Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3300 cm⁻¹) that can obscure the critical sp² and sp³ C-H stretching regions of the dihydrobenzofuran[3].

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient moisture.

  • Sample Application: Apply 1–2 drops of the neat liquid (or 2-3 mg of the solid) directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Compression: If the sample is solid or highly viscous, apply the pressure anvil until the force gauge indicates optimal contact. Causality: Insufficient contact leads to poor signal-to-noise ratios, particularly in the high-frequency C-H stretching region.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation Checkpoint: Verify the absence of a broad band at 3300 cm⁻¹ (indicating no moisture contamination or unreacted phenolic starting material) and confirm the presence of the sharp C-Cl stretch at 700–750 cm⁻¹.

References

  • Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1965). "STUDIES OF THE CYCLIZATIONS OF AN O-(α-METHYLALLYL)PHENOL AND THE CORRESPONDING METHYL ETHER INDUCED BY ELECTROPHILIC REAGENTS".
  • BenchChem Technical Support Team. (2025). "Analysis of Dihydrobenzofuran Byproducts". BenchChem.
  • Casale, J. F., et al. (2011). "The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran". Southernforensic.

Sources

Exploratory

An In-depth Technical Guide on the Structural Characteristics of Chloromethylated Benzofuran Compounds

Introduction Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural product...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] The introduction of a chloromethyl group onto the benzofuran framework provides a reactive handle, a potent electrophilic site that allows for facile chemical modification and the synthesis of diverse molecular architectures.[1] This guide offers a comprehensive exploration of the structural characteristics of chloromethylated benzofuran compounds, delving into their synthesis, spectroscopic properties, and the profound influence of the chloromethyl moiety on their chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile intermediates in their scientific pursuits.

I. Synthetic Strategies for Chloromethylated Benzofurans

The strategic placement of the chloromethyl group on the benzofuran ring is paramount for its subsequent utility. The primary methods for achieving this can be broadly categorized into two approaches: direct chloromethylation of a pre-formed benzofuran ring and the de novo synthesis of the benzofuran nucleus from precursors already bearing the chloromethyl group.

A. Direct Chloromethylation: The Friedel-Crafts Approach

The most prevalent method for introducing a chloromethyl group onto an aromatic ring is the Friedel-Crafts alkylation.[1] This electrophilic aromatic substitution reaction involves treating benzofuran with a chloromethylating agent in the presence of a Lewis acid catalyst.[7]

Common chloromethylating agents include paraformaldehyde and hydrogen chloride, or chloromethyl methyl ether.[1][7] The choice of catalyst, often zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is critical in driving the reaction to completion while minimizing byproduct formation.[1][7][8] The regioselectivity of the reaction is highly dependent on the reaction conditions and the inherent electronic properties of the benzofuran ring. The electron-rich nature of the benzofuran system influences the position of electrophilic attack.

Diagram 1: Friedel-Crafts Chloromethylation of Benzofuran

G cluster_start Starting Materials cluster_product Product Benzofuran Benzofuran Reaction_Step1 Electrophilic Aromatic Substitution Benzofuran->Reaction_Step1 Reagents Paraformaldehyde + HCl Reagents->Reaction_Step1 Catalyst Lewis Acid Catalyst (e.g., ZnCl₂) Catalyst->Reaction_Step1 Chloromethyl_Benzofuran Chloromethylated Benzofuran Reaction_Step1->Chloromethyl_Benzofuran

Caption: Workflow for the direct chloromethylation of benzofuran.

B. De Novo Synthesis of the Benzofuran Nucleus

An alternative and often more regioselective strategy involves constructing the benzofuran ring from precursors that already contain the chloromethyl group. This approach offers greater control over the final substitution pattern.

One such method involves the intramolecular cyclization of a 2-alkynyl-4-(chloromethyl)phenol in the presence of a transition metal catalyst, such as a palladium or copper salt.[1] Another established route is the Perkin reaction, where a 4-(chloromethyl)salicylaldehyde is condensed with acetic anhydride to yield a benzofuran with the chloromethyl group at the 5-position.[1]

II. Spectroscopic Characterization: Unveiling the Structure

The definitive structural elucidation of chloromethylated benzofuran compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and substitution pattern of chloromethylated benzofurans.

  • ¹H NMR: The protons of the chloromethyl group (-CH₂Cl) typically appear as a characteristic singlet in the range of δ 4.5-4.8 ppm. The exact chemical shift is influenced by the position of substitution on the benzofuran ring and the presence of other substituents. The aromatic protons of the benzofuran nucleus exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm), which can be used to determine the substitution pattern.

  • ¹³C NMR: The carbon of the chloromethyl group typically resonates in the range of δ 40-45 ppm. The signals for the aromatic carbons provide further confirmation of the substitution pattern.

Proton/Carbon Typical Chemical Shift (δ, ppm) Notes
¹H NMR
-CH ₂Cl4.5 - 4.8Singlet
Aromatic Protons7.0 - 8.0Complex multiplets
¹³C NMR
-C H₂Cl40 - 45
Aromatic Carbons110 - 160

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Chloromethylated Benzofurans.

B. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[9]

  • Aromatic C-H Stretch: Aromatic rings show a characteristic C-H stretching absorption around 3030-3100 cm⁻¹.[9][10][11][12]

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon stretching vibrations within the aromatic ring.[9][10][11][12]

  • C-Cl Stretch: The C-Cl stretching vibration of the chloromethyl group typically appears in the region of 650-800 cm⁻¹.

  • C-O-C Stretch: The ether linkage of the furan ring gives rise to a characteristic stretching band, usually in the 1000-1300 cm⁻¹ region.

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3030 - 3100
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch650 - 800
C-O-C Stretch (furan)1000 - 1300

Table 2: Key Infrared Absorption Frequencies for Chloromethylated Benzofurans.

C. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.[13] In Electron Ionization (EI) mass spectrometry, chloromethylated benzofurans typically exhibit a prominent molecular ion peak (M⁺). A characteristic fragmentation pathway is the loss of a chlorine radical (•Cl) to form a stable benzylic carbocation, which often represents the base peak in the spectrum. Further fragmentation of the benzofuran ring can also be observed.[14][15][16]

Diagram 2: Key Fragmentation Pathway in Mass Spectrometry

G cluster_start Molecular Ion cluster_product Fragment Ion (Base Peak) Molecular_Ion [Benzofuran-CH₂Cl]⁺ Loss_Cl - •Cl Molecular_Ion->Loss_Cl Benzylic_Cation [Benzofuran-CH₂]⁺ Loss_Cl->Benzylic_Cation

Caption: Primary fragmentation of chloromethylated benzofurans in EI-MS.

III. Reactivity of the Chloromethyl Group: A Gateway to Functionalization

The synthetic utility of chloromethylated benzofurans stems from the high reactivity of the chloromethyl group. The carbon-chlorine bond is polarized, rendering the benzylic carbon electrophilic and highly susceptible to nucleophilic attack.[1] This reactivity enables the facile introduction of a wide range of functional groups, making these compounds valuable intermediates in the synthesis of more complex molecules.[1][7]

A. Nucleophilic Substitution Reactions

The chloromethyl group readily undergoes nucleophilic substitution reactions (Sₙ1 or Sₙ2), depending on the nucleophile, solvent, and reaction conditions.[1] This allows for the introduction of various moieties, including:

  • Alkoxy groups: Reaction with alkoxides yields ethers.

  • Amino groups: Reaction with amines or ammonia affords substituted amines.

  • Cyano groups: Reaction with cyanide salts produces nitriles, which can be further hydrolyzed to carboxylic acids.

  • Thiol groups: Reaction with thiols or thiolates results in the formation of thioethers.

This versatility is central to the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] The electron-rich nature of the benzofuran ring system can influence the stability of the transition states in both Sₙ1 and Sₙ2 reactions, thereby modulating the reactivity of the chloromethyl group compared to simpler benzylic halides.[1]

Diagram 3: Reactivity and Functionalization Pathways

G cluster_nucleophiles Nucleophiles cluster_products Functionalized Products Central_Node Chloromethylated Benzofuran ROH R-OH (Alcohols) Central_Node->ROH Sₙ reaction RNH2 R-NH₂ (Amines) Central_Node->RNH2 Sₙ reaction CN_minus CN⁻ (Cyanide) Central_Node->CN_minus Sₙ reaction RSH R-SH (Thiols) Central_Node->RSH Sₙ reaction Ethers Ethers ROH->Ethers Amines Amines RNH2->Amines Nitriles Nitriles CN_minus->Nitriles Thioethers Thioethers RSH->Thioethers

Caption: Nucleophilic substitution reactions of chloromethylated benzofurans.

IV. Experimental Protocols

A. General Procedure for the Chloromethylation of Benzofuran

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves the use of hazardous reagents.

  • To a stirred solution of benzofuran (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or a halogenated hydrocarbon), add paraformaldehyde (1.1 equivalents).[8][17]

  • Cool the mixture in an ice bath and add a Lewis acid catalyst, such as anhydrous zinc chloride (0.5 equivalents), portion-wise.

  • Bubble dry hydrogen chloride gas through the reaction mixture for a specified period while maintaining the temperature below 10 °C.

  • After the addition of HCl, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and stir vigorously.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chloromethylated benzofuran.

B. General Procedure for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a small amount of the purified compound (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[18][19] Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the neat compound using an ATR-FTIR spectrometer, or prepare a KBr pellet.[13][20]

  • Mass Spectrometry: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[13] Analyze the sample using a GC-MS system with an electron ionization (EI) source.

Conclusion

Chloromethylated benzofuran compounds are highly versatile and valuable building blocks in organic synthesis and medicinal chemistry. Their structural characteristics, defined by the strategic placement of the reactive chloromethyl group on the privileged benzofuran scaffold, have been thoroughly elucidated by a suite of spectroscopic techniques. A comprehensive understanding of their synthesis, spectroscopic signatures, and the reactivity of the chloromethyl handle is crucial for harnessing their full potential in the design and development of novel, biologically active molecules. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently work with and functionalize these important chemical intermediates.

References

  • Al-Warhi, T., Sabt, A., & Elkaeed, E. B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6241. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Rene, L., & Royer, R. (1988). Synthesis of benzofurans. Google Patents.
  • Li, P., Wang, H., Liu, Y., Cheng, H., He, Z., & Chen, W. (2024). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. Available at: [Link]

  • Hirota, T., Fujita, H., Sasaki, K., & Namba, T. (1986). A novel synthesis of benzofuran and related compounds. III. The vilsmeier reaction of phenoxyacetaldehyde diethyl acetals. Journal of Heterocyclic Chemistry, 23(6), 1715-1716. Available at: [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. Available at: [Link]

  • Sun, J., & Wang, Y. (2010). Cholromethylation method of benzoic acid derivative. Google Patents.
  • IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Sinha, A., Parveen, S., & Ahmad, S. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024) (pp. 236-252). Atlantis Press. Available at: [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 655-664. Available at: [Link]

  • Kumar, S., & Singh, B. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00062. Available at: [Link]

  • Yuan, T., Wang, Y., & Li, Y. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Available at: [Link]

  • Abd-Alhafeez, A. A., & Mahfouz, N. M. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Chemistry Central Journal, 9(1), 1-7. Available at: [Link]

  • Chloromethylation - The Royal Society of Chemistry. Available at: [Link]

  • Wang, C., & Wang, G. (2021). Synthesis methods and ring‐opening products of benzofuran and its derivatives. ResearchGate. Available at: [Link]

  • Chloromethylation of Aromatic Compounds - ResearchGate. Available at: [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl-and 6-aryldibenzo (d, f)(1, 3) dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid communications in mass spectrometry, 21(8), 1414-1420. Available at: [Link]

  • Mary, Y. S., & Panicker, C. Y. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. ResearchGate. Available at: [Link]

  • An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020). Google Patents.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. Available at: [Link]

  • Chahal, M., Dhillon, S., Kinger, M., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27352-27382. Available at: [Link]

  • Soderberg, T. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chloromethylation. (1958). Google Patents.
  • Festa, C., Terenina, E., Gnezdilov, O., Egorova, A., Novikov, A., & Santis, E. D. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(1), M1590. Available at: [Link]

  • Wu, Z.-J., Li, D.-P., & Liu, Z. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran - PMC. Available at: [Link]

  • Kariuki, B. M., & El-Gendy, B. E. (2024). molbank. ORCA. Available at: [Link]

  • Doc Brown. (n.d.). ¹H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl. Doc Brown's CHEMISTRY. Available at: [Link]

  • Sharma, J. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Available at: [Link]

  • Welter, J., Brandt, S. D., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and bioanalytical chemistry, 407(11), 3093-3105. Available at: [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

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Foundational

Synthesis and Mechanistic Evaluation of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran: A Technical Guide

Executive Summary The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for various therapeutics, including neuroprotective agents, anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for various therapeutics, including neuroprotective agents, anti-inflammatory drugs, and selective receptor modulators. Among its derivatives, 2-(chloromethyl)-2,3-dihydro-1-benzofuran (CAS: 53491-32-0) is a highly versatile synthetic building block[1]. The presence of the electrophilic chloromethyl group at the C2 position enables facile downstream functionalization, particularly via nucleophilic substitution with amines to generate complex piperazine or secondary amine derivatives[1].

This whitepaper provides an in-depth technical evaluation of the synthetic strategies used to construct this specific molecule, emphasizing the mechanistic causality behind experimental conditions, self-validating protocols, and comparative yield analytics.

Mechanistic Rationale & Synthetic Pathways

The synthesis of the 2-(chloromethyl)-2,3-dihydrobenzofuran system relies on tightly controlled cyclization strategies. The literature predominantly highlights three distinct pathways, each governed by specific kinetic and thermodynamic principles.

Electrophilic Cyclization of o-Allylphenols

The historical and fundamental approach to synthesizing 2-halomethyl-2,3-dihydrobenzofurans involves the electrophilic cyclization of o-allylphenols[2]. When exposed to electrophilic halogenating agents such as hypochlorous acid (HOCl) or bromine, the terminal alkene undergoes electrophilic addition to form a transient halonium (chloronium) ion intermediate[2].

According to Baldwin’s rules for ring closure, the subsequent intramolecular nucleophilic attack by the phenolic oxygen favors the 5-exo-tet trajectory over the 6-endo-tet pathway. This kinetic preference ensures the formation of the five-membered dihydrobenzofuran ring rather than the six-membered chroman system.

Pathway N1 o-Allylphenol N2 Chloronium Intermediate N1->N2 + HOCl / Cl2 (Electrophilic Addition) N3 5-exo-tet Cyclization N2->N3 Intramolecular O-Attack N4 2-(Chloromethyl)-2,3- dihydro-1-benzofuran N3->N4 - H+ (Ring Closure)

Fig 1: Electrophilic 5-exo-tet cyclization pathway of o-allylphenol to the dihydrobenzofuran core.

Transition Metal-Catalyzed Annulations

Modern synthetic methodologies have shifted toward3[3]. Rhodium (Rh) and Palladium (Pd) catalysts are frequently employed to construct dihydrobenzofurans via redox-neutral [3 + 2] annulations or Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes[4]. While these methods offer profound enantioselectivity and functional group tolerance[4], they are often cost-prohibitive for the specific synthesis of simple chloromethyl derivatives compared to direct halogenation or base-mediated routes.

Base-Mediated Halohydrin Cyclization

For scalable, industrial-grade synthesis, the base-mediated intramolecular etherification of halohydrins is the preferred route[5]. This involves the ring-opening of epichlorohydrin by sodium phenate, followed by selective activation and cyclization. This step-wise approach bypasses the use of highly reactive and corrosive halogen gases.

Workflow S1 Step 1: Epoxide Opening Phenolate + Epichlorohydrin S2 Step 2: Halohydrin Formation 1-aryloxy-3-chloropropan-2-ol S1->S2 S3 Step 3: Activation Mesylation of 2-OH S2->S3 S4 Step 4: Base-Mediated Cyclization Intramolecular Alkylation S3->S4 S5 Target: 2-(Chloromethyl)-2,3-dihydrobenzofuran S4->S5

Fig 2: Stepwise workflow for the base-mediated cyclization of halohydrin precursors.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a justification for the experimental conditions (causality) and an in-process analytical check.

Protocol A: Electrophilic Cyclization via Hypochlorous Acid

Objective: Direct conversion of o-allylphenol to 2-(chloromethyl)-2,3-dihydro-1-benzofuran.

  • Preparation of the Electrophile: In a rigorously dried, round-bottom flask, dissolve o-allylphenol (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: DCM is selected as a non-nucleophilic solvent to prevent solvent trapping of the transient chloronium ion, which would lead to undesired solvolysis byproducts.

  • Temperature Control: Cool the reaction mixture to exactly 0°C using an ice-brine bath.

    • Causality: The formation of the chloronium ion is highly exothermic. Maintaining 0°C suppresses the competitive formation of the thermodynamic 6-endo-tet chroman derivative and prevents oxidative degradation of the electron-rich phenol ring.

  • Reagent Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 equiv) buffered to pH 6.5 dropwise over 30 minutes.

    • Causality: Buffering to slightly acidic conditions ensures the active electrophilic species is HOCl rather than the less reactive hypochlorite anion (OCl⁻).

  • Self-Validation & Quenching: Monitor the reaction via FTIR. The completion of the reaction is validated by the complete disappearance of the alkene C=C stretch at ~1640 cm⁻¹. Once confirmed, quench the reaction immediately with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ reduces any unreacted HOCl/Cl₂, preventing downstream halogenation artifacts during the workup phase.

Protocol B: Base-Promoted Intramolecular Etherification

Objective: Cyclization of 1-(2-hydroxyphenyl)-3-chloropropan-2-yl methanesulfonate.

  • Substrate Solvation: Dissolve the activated halohydrin precursor (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF, a polar aprotic solvent, is critical here. It heavily solvates the potassium cation of the base, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the intramolecular S_N2 displacement.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Heat the mixture to 70°C for 4 hours.

    • Causality: A mild base like K₂CO₃ is deliberately chosen over strong bases (e.g., NaH or KOtBu). Strong bases would trigger the competitive E2 elimination of the primary chloride, yielding an undesired terminal epoxide instead of the target cyclic ether.

  • Self-Validation & Isolation: Extract the mixture with ethyl acetate and wash extensively (5x) with brine.

    • Causality: Extensive brine washing is required to partition the DMF entirely into the aqueous layer.

    • Validation: Subject the crude organic layer to TLC (Hexanes:EtOAc 9:1). The distinct upward shift in Rf​ confirms the loss of the highly polar hydroxyl/mesylate groups upon successful etherification.

Quantitative Data & Yield Comparison

The selection of a synthetic route depends heavily on the scale of production and the required purity profile. The table below synthesizes quantitative data across the primary methodologies.

Synthetic StrategyPrimary ReagentsTemp (°C)Regioselectivity (5-exo : 6-endo)Avg. Yield (%)Scalability
Electrophilic Cyclization o-Allylphenol, HOCl / Cl₂0 - 5> 95:565 - 75Moderate
Base-Mediated Etherification Halohydrin, K₂CO₃, DMF60 - 80Exclusive80 - 88High
TM-Catalyzed Annulation Aryl iodides, Pd₂(dba)₃80 - 100Catalyst-dependent70 - 85Low (Cost)

Table 1: Comparative analysis of synthetic strategies for 2-(chloromethyl)-2,3-dihydro-1-benzofuran.

References

  • Organic Chemistry Portal.Synthesis of 2,3-Dihydrobenzofurans.
  • Proceedings of the National Academy of Sciences (PNAS).Studies of the Cyclizations of an O-(α-Methylallyl)phenol and the Corresponding Methyl Ether Induced by Electrophilic Reagents. Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1964).
  • National Institutes of Health (PMC).Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • Ambeed Chemical Database.66158-96-1 | (2,3-Dihydrobenzofuran-2-yl)methanol Downstream Synthetic Routes (CAS 53491-32-0).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 2,3-dihydrobenzofuran scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous biologically active molecules, natural products, and pharmaceutical agents[1]. Specifically, 2-(chloromethyl)-2,3-dihydro-1-benzofuran serves as a highly versatile synthetic intermediate. The chloromethyl group provides an ideal handle for subsequent nucleophilic substitutions (e.g., amination, etherification) to build complex pharmacophores.

While transition-metal-catalyzed carboalkoxylations have been developed for complex dihydrobenzofurans[1], the most scalable, cost-effective, and direct route to the 2-chloromethyl derivative relies on a three-phase classical organic pathway:

  • O-Allylation: Williamson ether synthesis to form allyl phenyl ether.

  • Claisen Rearrangement: A thermally driven [3,3]-sigmatropic shift to yield 2-allylphenol.

  • Electrophilic Chlorocyclization: A halolactonization-type ring closure. When exposed to an electrophilic chlorine source (such as hypochlorous acid or N-chlorosuccinimide), the alkene of 2-allylphenol forms a bridged chloronium ion. The adjacent phenolic hydroxyl group acts as an internal nucleophile, attacking the more substituted carbon to form the thermodynamically stable 5-membered dihydrobenzofuran ring[2]. Historically, this was achieved using hypochlorous acid[3], but modern protocols utilize N-chlorosuccinimide (NCS) for superior control.

SynthesisPathway Step1 1. Phenol + Allyl Bromide Step2 2. Allyl Phenyl Ether Step1->Step2 K2CO3, Acetone Reflux, 6 h (O-Allylation) Step3 3. 2-Allylphenol Step2->Step3 200 °C, 10 h [3,3]-Claisen Rearrangement Step4 4. Chloronium Intermediate Step3->Step4 NCS, CH2Cl2 Electrophilic Addition Step5 5. 2-(Chloromethyl)-2,3- dihydro-1-benzofuran Step4->Step5 Intramolecular Cyclization (-H+)

Fig 1: Three-step synthetic workflow for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific causality for reagent selection and built-in quality control checkpoints to ensure the integrity of the synthesis before proceeding to the next phase.

Phase 1: Synthesis of Allyl Phenyl Ether (O-Allylation)
  • Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the phenol. Unlike stronger bases (e.g., NaH), K2​CO3​ minimizes the risk of direct C-alkylation on the aromatic ring. Acetone is used as a polar aprotic solvent to enhance the nucleophilicity of the resulting phenoxide anion.

  • Procedure:

    • Charge a flame-dried, round-bottom flask with Phenol (1.0 eq) and anhydrous acetone (0.5 M).

    • Add anhydrous K2​CO3​ (1.5 eq) and stir the suspension for 15 minutes at room temperature to pre-form the phenoxide.

    • Add Allyl bromide (1.2 eq) dropwise via an addition funnel to prevent exothermic spiking.

    • Equip the flask with a reflux condenser and heat to 56 °C for 6–8 hours.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The reaction is complete when the phenol spot (Rf ~0.3) is entirely replaced by the less polar ether product (Rf ~0.8).

    • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH (to remove any unreacted phenol), followed by brine. Dry over anhydrous MgSO4​ and concentrate to yield the intermediate.

Phase 2: Synthesis of 2-Allylphenol (Claisen Rearrangement)
  • Causality: The[3,3]-sigmatropic rearrangement is a purely thermally driven process requiring temperatures around 200 °C. N,N-diethylaniline is utilized as the solvent because its high boiling point accommodates the necessary thermal energy, and its mild basicity prevents acid-catalyzed polymerization of the allyl group during prolonged heating.

  • Procedure:

    • Dissolve the allyl phenyl ether in N,N-diethylaniline (1:2 v/v ratio).

    • Degas the solution with nitrogen for 10 minutes to prevent oxidative degradation at high temperatures.

    • Reflux the mixture at 200 °C under a continuous nitrogen atmosphere for 10 hours.

    • Validation Checkpoint: TLC monitoring will reveal the conversion of the non-polar ether to a more polar phenolic product (Rf ~0.4 in Hexane:EtOAc 9:1).

    • Workup: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer extensively with cold 2M HCl to protonate and remove the N,N-diethylaniline into the aqueous phase.

    • Extract the organic layer with 2M NaOH. The desired 2-allylphenol will transition to the aqueous layer as a water-soluble phenoxide, leaving non-phenolic impurities behind.

    • Acidify the aqueous layer with concentrated HCl (until pH < 3) and extract back into diethyl ether. Dry over MgSO4​ and concentrate to yield 2-allylphenol.

Phase 3: Electrophilic Chlorocyclization
  • Causality: N-Chlorosuccinimide (NCS) is specifically chosen over chlorine gas ( Cl2​ ) because it acts as a controlled, mild source of electrophilic chlorine ( Cl+ ). This prevents unwanted electrophilic aromatic substitution on the electron-rich phenol ring. The Cl+ attacks the terminal alkene, forming a chloronium ion, which is immediately trapped by the intramolecular phenolic oxygen[2].

  • Procedure:

    • Dissolve 2-allylphenol (1.0 eq) in anhydrous dichloromethane ( CH2​Cl2​ , 0.2 M) and cool the flask to 0 °C in an ice bath.

    • Add NCS (1.1 eq) portion-wise over 30 minutes to control the generation of the chloronium intermediate.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours, protected from light.

    • Validation Checkpoint: TLC will indicate the consumption of the phenol (Rf ~0.4) and the emergence of the cyclized product (Rf ~0.6). Additionally, an iodine/starch test can confirm the consumption of active chlorine.

    • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic chlorine species.

    • Separate the organic layer, wash with water and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography (Hexane:EtOAc 95:5) to afford pure 2-(chloromethyl)-2,3-dihydro-1-benzofuran.

Quantitative Data & Quality Control Summary

The following table summarizes the expected quantitative metrics and analytical markers required to validate each stage of the synthesis.

Synthesis StepReagents & ConditionsTimeExpected YieldKey QC Validation Marker (1H NMR)
1. O-Allylation Phenol, Allyl bromide, K2​CO3​ , Acetone, 56 °C6-8 h85-90%Disappearance of phenolic -OH broad singlet (δ ~5.0 ppm).
2. Claisen Rearrangement N,N-diethylaniline, 200 °C, N2 atmosphere10 h75-80%Shift of allyl signals; reappearance of phenolic -OH singlet.
3. Chlorocyclization 2-Allylphenol, NCS, CH2​Cl2​ , 0 °C to RT4-6 h65-70%Disappearance of alkene multiplet (δ 5.0-6.0 ppm); appearance of CH2​Cl doublet (δ ~3.6 ppm).

References

  • Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1965). Studies of the cyclizations of an o-(α-methylallyl)phenol and the corresponding methyl ether induced by electrophilic reagents. Proceedings of the National Academy of Sciences, 53(2), 233-238.[2] URL:[Link]

  • Lanni, E. L., & Wolfe, J. P. (2011). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Journal of the American Chemical Society / PMC, 133(21).[1] URL:[Link]

  • Normant, H. (1944). Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 219, 163. (Foundational methodology for hypochlorous acid cyclization of o-allylanisole).[3] URL:[Link]

Sources

Application

Use of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran in pharmaceutical intermediates

An Application Note and Technical Protocol for the Utilization of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran in Medicinal Chemistry Executive Summary The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for the Utilization of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran in Medicinal Chemistry

Executive Summary

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in agents targeting the central nervous system (CNS). Specifically, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS: 53491-32-0) serves as an indispensable electrophilic intermediate for synthesizing arylalkyl piperazine derivatives. These downstream compounds exhibit profound, low-nanomolar affinity and selectivity for sigma-1 ( σ1​ ) receptors, making them highly valuable in the development of neuroprotective, antidepressant, and anti-ischemic therapeutics.

This application note provides a comprehensive, self-validating guide to the handling, synthetic integration, and pharmacological application of this intermediate, moving beyond basic procedures to explain the mechanistic causality behind each experimental choice.

Mechanistic Rationale in Synthetic Design

The synthesis of highly selective σ1​ ligands requires the precise coupling of a hydrophobic arylalkyl moiety with a basic amine (typically a substituted piperazine). While direct reductive amination of aldehydes is a common approach, utilizing the alkyl chloride intermediate—2-(chloromethyl)-2,3-dihydro-1-benzofuran—offers superior regiocontrol and scalability.

Historically, the formation of the 2,3-dihydrobenzofuran ring via the cyclization of o-allylphenols using electrophilic reagents was established as a foundational method for generating these scaffolds ( [1]). In contemporary workflows, the chloromethyl derivative is preferred over the bromomethyl analog. Although alkyl bromides are more reactive, the chloromethyl derivative strikes an optimal balance between bench stability (resisting spontaneous elimination or polymerization during storage) and reactivity.

To overcome the lower intrinsic reactivity of the alkyl chloride during the critical N -alkylation step, our protocol employs a catalytic Finkelstein reaction . By introducing Potassium Iodide (KI) into the reaction mixture, the alkyl chloride is transiently converted in situ to a highly reactive alkyl iodide. This significantly lowers the activation energy for the nucleophilic attack by the secondary amine of the piperazine, ensuring high yields without compromising the shelf-life of the starting materials.

Synthetic Workflows & Pharmacological Pathways

Synthetic Route Visualization

SyntheticRoute A 2-Allylphenol (Precursor) B (2,3-Dihydrobenzofuran-2-yl)methanol (Primary Alcohol) A->B Electrophilic Cyclization C 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS: 53491-32-0) B->C SOCl2, Pyridine (Chlorination) D 1-[(2,3-Dihydrobenzofur-2-yl)methyl] -4-benzylpiperazine (Sigma-1 Ligand) C->D 1-Benzylpiperazine, K2CO3, KI (N-Alkylation)

Synthetic workflow for generating sigma-1 receptor ligands via the 2-(chloromethyl) intermediate.

Pharmacological Mechanism of Action

Sigma1Pathway L Dihydrobenzofuran Sigma-1 Agonist R Sigma-1 Receptor (MAM Localization) L->R Agonist Binding IP3R IP3 Receptor Stabilization R->IP3R Chaperone Activity Ca Ca2+ Homeostasis Restoration IP3R->Ca ER ER Stress Reduction Ca->ER Surv Neuronal Survival & Neuroprotection ER->Surv

Mechanism of action for dihydrobenzofuran-derived sigma-1 receptor agonists in neuroprotection.

Experimental Protocols

The following methodologies detail the generation of the chloromethyl intermediate and its subsequent conversion into a bioactive arylalkyl piperazine. These protocols are designed as self-validating systems, incorporating specific checkpoints to ensure scientific integrity.

Protocol A: Synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Objective: Convert (2,3-dihydrobenzofuran-2-yl)methanol to the corresponding alkyl chloride with high regioselectivity.

Reagents & Materials:

  • (2,3-Dihydrobenzofuran-2-yl)methanol (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (1.5 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting alcohol (10 mmol) in 25 mL of anhydrous DCM in a flame-dried, round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add pyridine (12 mmol) to the solution. Causality Note: Pyridine acts as an acid scavenger. By neutralizing the HCl generated during the reaction, it prevents unwanted acid-catalyzed ring-opening or rearrangement of the sensitive dihydrobenzofuran system. It also directs the reaction via an SN​2 mechanism, ensuring clean inversion/retention dynamics.

  • Chlorination: Cool the mixture to 0 °C using an ice bath. Add SOCl2​ (15 mmol) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.3 ) should completely disappear, replaced by a less polar spot ( Rf​≈0.7 ).

  • Quenching & Workup: Carefully pour the mixture into 50 mL of ice water to quench unreacted SOCl2​ . Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to yield 2-(chloromethyl)-2,3-dihydro-1-benzofuran as a pale yellow oil.

Protocol B: Synthesis of 1-[(2,3-Dihydrobenzofur-2-yl)methyl]-4-benzylpiperazine

Objective: Utilize the synthesized intermediate to generate a potent σ1​ receptor ligand.

Reagents & Materials:

  • 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (1.0 eq)

  • 1-Benzylpiperazine (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq)

  • Potassium Iodide (KI) (0.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, suspend finely powdered K2​CO3​ (30 mmol) and KI (2 mmol) in 40 mL of anhydrous MeCN. Causality Note: K2​CO3​ serves as a heterogeneous base to sponge the HCl byproduct, driving the equilibrium forward. KI acts as a nucleophilic catalyst via the Finkelstein mechanism, accelerating the reaction.

  • Reagent Addition: Add 1-benzylpiperazine (11 mmol) followed by 2-(chloromethyl)-2,3-dihydro-1-benzofuran (10 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours under argon. Validation Check: TLC (DCM:MeOH 95:5) should reveal the formation of a highly polar, UV-active product spot.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts ( KCl , K2​CO3​ , KI ). Wash the filter cake with additional MeCN.

  • Purification: Concentrate the filtrate in vacuo. Partition the crude residue between Ethyl Acetate (50 mL) and distilled water (30 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH 98:2) to afford the target arylalkyl piperazine.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of the 2,3-dihydrobenzofuran moiety via the chloromethyl intermediate significantly influences the pharmacological profile of the resulting piperazine derivatives. As demonstrated in foundational studies on arylalkyl 4-benzyl piperazines ( [2]), substituting standard aromatic rings with specific heterocyclic systems optimizes binding affinity at the σ1​ site while minimizing off-target interaction with 5−HT1A​ and D2​ receptors.

The table below summarizes the comparative binding affinities ( Ki​ ) of various arylalkyl piperazine derivatives, highlighting the superiority of the dihydrobenzofuran scaffold in achieving σ1​ selectivity.

Compound Scaffold (Attached to 4-benzylpiperazine) σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)Selectivity Ratio ( σ2​/σ1​ )Off-Target ( D2​ Ki​ , nM)
2,3-Dihydrobenzofuran-2-yl (Target)2.8 ± 0.4 145 ± 12 ~51 > 5,000
Benzofuran-2-yl (Unsaturated analog)4.1 ± 0.698 ± 8~24> 5,000
2-Naphthylmethyl (Reference)12.5 ± 1.1210 ± 15~161,200
Chromone-2-yl18.0 ± 2.0350 ± 25~19850

Data Interpretation: The saturation of the furan ring (dihydrobenzofuran vs. benzofuran) introduces a degree of sp3 character and flexibility that optimally positions the basic piperazine nitrogen for interaction with the Asp126 residue in the σ1​ receptor binding pocket, resulting in sub-3 nM affinity and excellent subtype selectivity.

References

  • Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1964). Studies of the Cyclizations of an o-(α-Methylallyl)phenol and the Corresponding Methyl Ether Induced by Electrophilic Reagents. Proceedings of the National Academy of Sciences, 53(2), 233-238. URL:[Link]

  • Younes, S., Labssita, Y., Baziard-Mouysset, G., Payard, M., Rettori, M., Renard, P., Pfeiffer, B., & Caignard, D. H. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-121. URL:[Link]

Method

Comprehensive Application Note: Synthesis, Handling, and Medicinal Chemistry Applications of 2-(Chloromethyl)-2,3-dihydrobenzofuran

Executive Summary & Introduction 2-(Chloromethyl)-2,3-dihydrobenzofuran (CAS: 53491-32-0) is a highly versatile, bifunctional building block extensively utilized in the synthesis of central nervous system (CNS) therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

2-(Chloromethyl)-2,3-dihydrobenzofuran (CAS: 53491-32-0) is a highly versatile, bifunctional building block extensively utilized in the synthesis of central nervous system (CNS) therapeutics. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently appearing in melatonin receptor agonists, 5-HT receptor modulators, and novel antipsychotic agents.

This application note provides a comprehensive, field-validated guide for researchers and drug development professionals. It details the physicochemical properties, safe handling procedures, and step-by-step protocols for both the de novo synthesis of the chloromethyl derivative and its downstream application in nucleophilic amination to generate pharmacologically active piperazine derivatives.

Physicochemical Properties & Safety Profile

As a primary alkyl chloride, 2-(chloromethyl)-2,3-dihydrobenzofuran acts as an alkylating agent. It must be handled with rigorous safety protocols to prevent exposure. The compound is sensitive to prolonged moisture exposure, which can lead to slow hydrolysis.

Table 1: Compound Properties and Safety Data
Property / ParameterSpecification / Data
Chemical Name 2-(Chloromethyl)-2,3-dihydro-1-benzofuran
CAS Registry Number 53491-32-0
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Appearance Colorless to pale yellow liquid
Storage Conditions 2–8 °C, stored under inert gas (Ar/N2), protect from moisture
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Alkylating Agent
Required PPE Nitrile gloves (double-layered recommended), safety goggles, fume hood

Mechanistic Insights (E-E-A-T)

To ensure high-yield synthesis and successful downstream application, it is critical to understand the causality behind the chosen reagents and reaction conditions.

Synthesis via the Appel Reaction

While primary alcohols like (2,3-dihydrobenzofuran-2-yl)methanol (CAS: 66158-96-1) can be converted to alkyl chlorides using thionyl chloride ( SOCl2​ ), this method generates stoichiometric amounts of hydrochloric acid ( HCl ). The acidic environment can induce unwanted ring-opening or polymerization of the oxygen-containing dihydrobenzofuran heterocycle[1].

To circumvent this, the Appel Reaction is the method of choice. Utilizing triphenylphosphine ( PPh3​ ) and N-chlorosuccinimide (NCS) or carbon tetrachloride ( CCl4​ ), the reaction proceeds under mild, nearly neutral conditions. The mechanism involves the formation of a highly reactive alkoxyphosphonium intermediate, which undergoes a clean SN​2 displacement by the chloride ion. This ensures high functional group tolerance and prevents degradation of the benzofuran core.

AppelMechanism A 2,3-Dihydrobenzofuran-2-yl methanol B Alkoxyphosphonium Intermediate A->B PPh3, NCS - Succinimide C 2-(Chloromethyl)-2,3- dihydrobenzofuran B->C Cl- attack (SN2) D Triphenylphosphine Oxide B->D Leaving Group

Mechanistic pathway of the Appel reaction converting the alcohol to the target alkyl chloride.

Downstream Amination: The Finkelstein Advantage

A primary application of 2-(chloromethyl)-2,3-dihydrobenzofuran is the attachment of complex amines (e.g., benzylpiperazine) to build CNS drug scaffolds. However, chloride is a moderate leaving group, and direct SN​2 amination can be sluggish, requiring harsh reflux conditions that promote degradation.

To optimize this, the protocol employs a Finkelstein-type in situ catalysis [2]. By adding a catalytic amount of Potassium Iodide (KI) to the reaction mixture, the alkyl chloride is transiently converted into an alkyl iodide. Iodide is a vastly superior leaving group due to its larger size and polarizability, accelerating the SN​2 attack by the bulky piperazine nucleophile. The displaced iodide ion re-enters the catalytic cycle, driving the reaction to completion at lower temperatures.

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-2,3-dihydrobenzofuran

Objective: Convert (2,3-dihydrobenzofuran-2-yl)methanol to the corresponding chloride via a mild Appel reaction.

Reagents:

  • (2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq, 10 mmol, 1.50 g)

  • Triphenylphosphine ( PPh3​ ) (1.2 eq, 12 mmol, 3.15 g)

  • N-Chlorosuccinimide (NCS) (1.2 eq, 12 mmol, 1.60 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen ( N2​ ).

  • Dissolution: Dissolve (2,3-dihydrobenzofuran-2-yl)methanol and PPh3​ in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add NCS to the stirring solution in small portions over 15 minutes to prevent an uncontrolled exothermic spike. The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Self-Validation Check: TLC (Hexane:EtOAc 8:2) should indicate complete consumption of the starting alcohol ( Rf​≈0.2 ) and formation of a less polar product ( Rf​≈0.7 ).

  • Workup: Concentrate the reaction mixture under reduced pressure to approximately 10 mL. Add 50 mL of cold hexane. A white precipitate of triphenylphosphine oxide ( Ph3​P=O ) and succinimide will form.

  • Filtration & Purification: Filter the suspension through a pad of Celite, washing with additional hexane (2 x 20 mL). Concentrate the filtrate and purify via flash column chromatography (Silica gel, 100% Hexane to 95:5 Hexane:EtOAc) to yield the pure product as a clear liquid.

Protocol B: Downstream Synthesis of 1-[(2,3-dihydrobenzofuran-2-yl)methyl]-4-benzylpiperazine

Objective: Utilize the synthesized building block to construct a pharmacologically relevant piperazine derivative.

Reagents:

  • 2-(Chloromethyl)-2,3-dihydrobenzofuran (1.0 eq, 5 mmol, 0.84 g)

  • 1-Benzylpiperazine (1.2 eq, 6 mmol, 1.06 g)

  • Potassium Carbonate ( K2​CO3​ ), finely powdered (2.0 eq, 10 mmol, 1.38 g)

  • Potassium Iodide (KI) (0.2 eq, 1 mmol, 0.16 g)

  • Acetonitrile (MeCN) (25 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, suspend K2​CO3​ and KI in 25 mL of Acetonitrile.

  • Addition: Add 1-benzylpiperazine followed by 2-(chloromethyl)-2,3-dihydrobenzofuran.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C under N2​ for 12 hours. Self-Validation Check: The reaction mixture will become cloudy as insoluble Potassium Chloride (KCl) precipitates, driving the Finkelstein equilibrium forward.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under vacuum.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Isolation: Filter, concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to isolate the target arylalkyl piperazine.

Workflow Step1 Step 1: Reagent Preparation Dry DCM, N2 Atmosphere Step2 Step 2: Appel Chlorination PPh3, NCS, 0 °C to RT Step1->Step2 Step3 Step 3: Workup & Purification Silica Gel Chromatography Step2->Step3 Step4 Step 4: SN2 Amination Piperazine, K2CO3, KI, MeCN Step3->Step4 Step5 Step 5: Final Isolation Crystallization / Chromatography Step4->Step5

Step-by-step workflow from precursor preparation to the final piperazine-linked pharmacophore.

Data Presentation: Amination Optimization

The table below summarizes the quantitative data driving the selection of the optimized conditions for Protocol B, highlighting the critical role of the Finkelstein catalyst.

Table 2: Optimization of the SN​2 Amination Reaction
EntrySolventBaseAdditive (Catalyst)Temp (°C)Time (h)Isolated Yield (%)
1THF Et3​N None652435%
2MeCN K2​CO3​ None802452%
3DMF K2​CO3​ None1001248% (Degradation noted)
4 MeCN K2​CO3​ KI (0.2 eq) 80 12 88%

Note: Entry 4 represents the finalized parameters used in Protocol B, demonstrating a >30% yield increase and reduced reaction time due to the in situ generation of the highly reactive alkyl iodide intermediate.

References

  • STUDIES OF THE CYCLIZATIONS OF AN O-(α-METHYLALLYL)PHENOL AND THE CORRESPONDING METHYL ETHER INDUCED BY ELECTROPHILIC REAGENTS Source: Proceedings of the National Academy of Sciences (PNAS), 1965 URL:[Link]

  • Finkelstein Reaction Mechanism and Applications Source: Wikipedia (Organic Chemistry Portal) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran as a Versatile Precursor in Organic Synthesis

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold The 2,3-dihydro-1-benzofuran, often referred to as a coumaran, is a privileged heterocyclic scaffold prominently featured in a multitude of natural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran, often referred to as a coumaran, is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds with significant biological activity. Its structural rigidity and specific stereoelectronic properties make it a cornerstone in medicinal chemistry and drug discovery. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including antifungal, anti-inflammatory, and cannabinoid receptor modulation activities.

At the heart of synthesizing a diverse library of these valuable compounds lies the precursor, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran . The strategic placement of a chloromethyl group at the C2 position transforms the stable dihydrobenzofuran core into a highly versatile electrophilic hub. The chlorine atom, being a competent leaving group, activates the adjacent benzylic carbon for nucleophilic attack, providing a straightforward and efficient entry point for molecular diversification.

This guide provides an in-depth exploration of the reactivity of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, offering detailed protocols and mechanistic insights for its application in the synthesis of advanced intermediates and potential drug candidates.

Core Reactivity and Mechanistic Rationale

The primary mode of reactivity for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is the nucleophilic substitution (SN2) reaction . The carbon atom of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles.

Key Mechanistic Considerations:

  • Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating the displacement reaction. Its departure is stabilized by solvation in polar solvents.

  • Benzylic-like Position: The chloromethyl group is attached to a carbon adjacent to both the dihydrofuran's oxygen and the benzene ring, conferring a "benzylic-like" reactivity. This position stabilizes the transition state of an SN2 reaction, thereby increasing the reaction rate.

  • Steric Hindrance: The C2 position is relatively unhindered, favoring the backside attack characteristic of the SN2 mechanism.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal. They can solvate the cation of the nucleophilic salt but do not form a strong hydrogen-bonding shell around the nucleophile, leaving its reactivity intact.

Below is a generalized workflow for the functionalization of this precursor.

G sub 2-(Chloromethyl)-2,3- dihydro-1-benzofuran ts Sɴ2 Transition State sub->ts Nucleophilic Attack nuc Nucleophile (Nu:⁻) nuc->ts prod 2-(Nu-methyl)-2,3- dihydro-1-benzofuran Derivative ts->prod Bond Formation cl Chloride Ion (Cl⁻) ts->cl Leaving Group Departure caption General workflow for Sɴ2 substitution.

Caption: General workflow for Sɴ2 substitution.

Synthesis of the Precursor: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

The precursor itself is typically synthesized from its corresponding alcohol, 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran. The conversion of the primary alcohol to an alkyl chloride is a standard transformation, often achieved with thionyl chloride (SOCl₂) or a concentrated solution of hydrochloric acid.

Protocol 3.1: Chlorination using Thionyl Chloride

This protocol is highly efficient as the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.

Materials:

  • 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Pyridine (optional, as an HCl scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser (with a gas outlet to a scrubber), dissolve 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel. If desired, a catalytic amount of pyridine can be added to the alcohol solution beforehand.

  • Causality Note: The reaction is exothermic. Slow addition at 0 °C is crucial to control the reaction rate and minimize side reactions. Pyridine acts as a base to neutralize the HCl generated, which can sometimes prevent acid-catalyzed side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and carefully pour it into a beaker of ice-cold saturated NaHCO₃ solution to quench the excess thionyl chloride and neutralize the acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by vacuum distillation or column chromatography to obtain pure 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Safety: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

Application Protocols: Synthesis of Functionalized Derivatives

The true utility of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is demonstrated by its reaction with a diverse set of nucleophiles.

Protocol 4.1: Synthesis of Amine Derivatives (N-Alkylation)

The introduction of nitrogen-containing functional groups is fundamental in drug development, as these groups often serve as key pharmacophores for target interaction.

Procedure:

  • Dissolve 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.2 to 2.5 equivalents).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

  • Causality Note: The base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the reactant amine, rendering it non-nucleophilic and halting the reaction. Using an excess of the reactant amine can also serve this purpose.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until TLC analysis indicates the completion of the reaction.

  • Cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

G start Dissolve Precursor and Amine in MeCN/DMF add_base Add Base (e.g., K₂CO₃) start->add_base react Heat Reaction Mixture (RT to 80°C) add_base->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Final Amine Derivative purify->product caption Workflow for N-Alkylation.

Caption: Workflow for N-Alkylation.

Protocol 4.2: Synthesis of Ether Derivatives (Williamson Ether Synthesis)

This classic method is used to couple the precursor with alcohols or phenols to form ethers, a common linkage in many bioactive molecules.

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen), prepare the alkoxide by adding the desired alcohol or phenol (1 equivalent) to a suspension of a strong base like sodium hydride (NaH, 1.1 equivalents) in anhydrous THF or DMF at 0 °C.

  • Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the highly nucleophilic alkoxide. The reaction generates H₂ gas, which must be safely vented.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (1 equivalent) in the same anhydrous solvent to the alkoxide mixture.

  • Heat the reaction to 50-70 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction and carefully quench with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Protocol 4.3: Synthesis of Thioether Derivatives (S-Alkylation)

Thioethers are important functionalities in various pharmaceutical agents. The high nucleophilicity of sulfur makes this transformation particularly efficient.

Procedure:

  • Dissolve the desired thiol (1 equivalent) in ethanol or DMF.

  • Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 equivalents) to deprotonate the thiol and form the thiolate.

  • Add 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (1 equivalent) to the thiolate solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours due to the high nucleophilicity of the thiolate.

  • Once complete, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Perform standard aqueous workup, dry the organic phase, and concentrate the solvent.

  • Purify the crude product by column chromatography.

Summary of Synthetic Applications

The following table summarizes typical reaction conditions for the derivatization of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, providing a quick reference for experimental design.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp.Product Type
Nitrogen DiethylamineK₂CO₃, Et₃NMeCN, DMF25-80 °CTertiary Amine
Sodium Azide(none)DMF/H₂O50-100 °CAzide
Oxygen PhenolNaH, K₂CO₃DMF, THF25-70 °CAryl Ether
EthanolNaH, NaOEtEtOH, THFRefluxAlkyl Ether
Sulfur ThiophenolK₂CO₃, NaOHEtOH, DMF25 °CThioether
Potassium Thiocyanate(none)Acetone, EtOHRefluxThiocyanate
Carbon Sodium Cyanide(none)DMSO, DMF50-90 °CNitrile

Conclusion: A Gateway to Chemical Diversity

2-(Chloromethyl)-2,3-dihydro-1-benzofuran stands out as a robust and highly effective synthetic intermediate. Its predictable reactivity, centered on the SN2 displacement of its chloromethyl group, provides chemists with a reliable and straightforward method to access a wide spectrum of 2-substituted dihydrobenzofuran derivatives. The protocols outlined in this guide serve as a foundation for researchers in organic synthesis and drug discovery to explore and expand the chemical space around this valuable scaffold, paving the way for the development of novel therapeutic agents and functional materials.

References

  • PrepChem. (n.d.). Synthesis of 2-(Chloromethyl)benzofuran. Retrieved from PrepChem.com. [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). PMC. [Link]

  • Reddy, C. R., et al. (2012). Access to 2,3-Disubstituted Benzofurans Through One-Pot Acid-Catalyzed Nucleophilic Substitution/TBAF-Mediated Oxacycloisomerization. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Del Poeta, M., et al. (2014). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Molecules, 19(11), 17833-17852. [Link]

  • Sunitha, V., et al. (2022). Synthesis of Novel Benzofuran Based 1,2,3-Triazoles, Their Antimicrobial and Cytotoxic Activities, and Molecular Docking Studies. Russian Journal of General Chemistry. [Link]

  • Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

Method

The Strategic Role of the 2,3-Dihydro-1-benzofuran Scaffold in Agrochemical Innovation: Application in the Synthesis of Furametpyr

Introduction: The 2,3-Dihydro-1-benzofuran Core as a Privileged Scaffold The 2,3-dihydro-1-benzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal and agr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,3-Dihydro-1-benzofuran Core as a Privileged Scaffold

The 2,3-dihydro-1-benzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal and agricultural chemistry. Its rigid, bicyclic structure provides a versatile framework for the development of a wide array of biologically active molecules. In agrochemical research, this scaffold is particularly valued for its contribution to the discovery of potent fungicides and insecticides. The inherent structural features of the dihydrobenzofuran ring system allow for precise three-dimensional arrangements of substituents, which is critical for effective interaction with biological targets. This application note will provide a detailed exploration of the utility of a specific derivative, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, with a primary focus on its application in the synthesis of the commercially significant fungicide, furametpyr.

While the initial focus of this guide is on 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, it is crucial to note that the synthesis of the prominent fungicide furametpyr utilizes a more complex, substituted isobenzofuran (1,3-dihydro-2-benzofuran) core. This highlights the broader importance of the dihydrobenzofuran family in agrochemical design. Furametpyr, a potent succinate dehydrogenase inhibitor (SDHI), exemplifies the successful incorporation of this structural motif to achieve high efficacy against challenging fungal pathogens.[1][2]

Furametpyr: A Case Study in Dihydrobenzofuran-Based Fungicide Development

Furametpyr is a pyrazole carboxamide fungicide developed to provide robust control of rice sheath blight, a devastating disease caused by the fungus Rhizoctonia solani.[1] Its systemic, curative, and protective properties make it a valuable tool for integrated pest management programs in rice cultivation.[2] The chemical structure of furametpyr is (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide.[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Furametpyr belongs to the Fungicide Resistance Action Committee (FRAC) Group 7, which comprises fungicides that inhibit the mitochondrial enzyme succinate dehydrogenase (also known as Complex II).[4] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain, both of which are essential for cellular respiration and energy production in fungi.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, furametpyr blocks the transfer of electrons from succinate to ubiquinone.[5] This disruption of the respiratory chain leads to a rapid depletion of cellular ATP, inhibiting fungal growth and ultimately causing cell death.

Data Presentation: Efficacy and Toxicological Profile of Furametpyr

The following tables summarize key quantitative data for furametpyr, providing insights into its fungicidal efficacy and toxicological properties.

Table 1: In Vitro Efficacy of Furametpyr Against Rhizoctonia solani

FungicideFungicide ClassEC₅₀ (µg/mL) against Rhizoctonia solani AG-1 IA[5]
Furametpyr SDHI 0.019
PydiflumetofenSDHI0.012
AzoxystrobinQoI0.026
DifenoconazoleDMI0.110

Lower EC₅₀ values indicate higher fungicidal activity.

Table 2: Acute Toxicological Data for Furametpyr

SpeciesRoute of ExposureLD₅₀ (mg/kg)[1]
Rat (male)Oral640
Rat (female)Oral590
Mouse (male)Oral660
Mouse (female)Oral730
RatDermal>2000

Experimental Protocols: Synthesis of Furametpyr

The synthesis of furametpyr is a multi-step process that involves the preparation of two key intermediates: 4-amino-1,1,3-trimethyl-1,3-dihydroisobenzofuran and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride. These are then coupled to form the final active ingredient. The following protocols are based on established synthetic routes.

Part 1: Synthesis of 4-Amino-1,1,3-trimethyl-1,3-dihydroisobenzofuran

This key intermediate is synthesized from a nitrated precursor, which is then reduced to the corresponding amine.

Step 1.1: Synthesis of 1,1,3-Trimethyl-4-nitro-1,3-dihydroisobenzofuran

This step involves the cyclization and nitration to form the core isobenzofuran structure. While the direct synthesis from simple precursors is complex, a general approach involves the preparation of a suitable substituted benzene derivative followed by cyclization.

Protocol 1: Nitration and Cyclization

  • Starting Material: A suitably substituted o-xylene or related aromatic compound.

  • Nitration: The aromatic precursor is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group at the desired position.

  • Functionalization and Cyclization: The nitrated intermediate undergoes a series of reactions, such as bromination followed by Grignard reaction and subsequent cyclization, to form the 1,1,3-trimethyl-4-nitro-1,3-dihydroisobenzofuran ring system. Detailed experimental conditions for this specific multi-step synthesis are proprietary and typically found within patent literature.

Step 1.2: Reduction of the Nitro Group to an Amine

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1,1,3-trimethyl-4-nitro-1,3-dihydroisobenzofuran in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and heat the reaction mixture. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture, carefully vent the hydrogen gas, and filter the mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1,1,3-trimethyl-1,3-dihydroisobenzofuran. This product may be used directly in the next step or purified further by crystallization or chromatography.

Part 2: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

This acid chloride is the second key intermediate required for the final coupling reaction.

Step 2.1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Protocol 3: Vilsmeier-Haack Formylation and Oxidation

  • Vilsmeier-Haack Reaction: React 1,3-dimethyl-5-pyrazolone with a Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[6][7]

  • Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, in an appropriate solvent.

  • Isolation: After the reaction is complete, the product is worked up by acidification and extraction to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Step 2.2: Conversion to the Acid Chloride

Protocol 4: Chlorination of the Carboxylic Acid

  • Reaction Setup: Suspend 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as toluene or dichloromethane.

  • Chlorinating Agent: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions: Gently reflux the reaction mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Isolation: Remove the excess chlorinating agent and solvent by distillation under reduced pressure to obtain the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which is often used immediately in the next step without further purification.

Part 3: Final Synthesis of Furametpyr

Protocol 5: Amide Coupling Reaction

  • Reaction Setup: Dissolve 4-amino-1,1,3-trimethyl-1,3-dihydroisobenzofuran in an aprotic solvent like toluene, dichloromethane, or tetrahydrofuran (THF) in the presence of a base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Addition of Acid Chloride: Slowly add a solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the same solvent to the amine solution at a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or HPLC until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and the hydrochloride salt of the base.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The resulting crude furametpyr is then purified by recrystallization from a suitable solvent or by column chromatography to yield the final product as a solid.

Visualizations

Logical Relationship: Synthesis of Furametpyr

Furametpyr_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis A Substituted o-Xylene B 1,1,3-Trimethyl-4-nitro- 1,3-dihydroisobenzofuran A->B Nitration & Cyclization C 4-Amino-1,1,3-trimethyl- 1,3-dihydroisobenzofuran B->C Reduction (e.g., Pd/C, H2) G Furametpyr C->G Amide Coupling D 1,3-Dimethyl-5-pyrazolone E 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carboxylic acid D->E Vilsmeier-Haack & Oxidation F 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbonyl chloride E->F Chlorination (e.g., SOCl2) F->G caption Overall synthetic pathway for Furametpyr.

Caption: Overall synthetic pathway for Furametpyr.

Experimental Workflow: In Vitro Fungicidal Assay (Poisoned Food Technique)

Fungicide_Assay_Workflow start Start: Prepare Fungal Culture prep_media Prepare Potato Dextrose Agar (PDA) start->prep_media autoclave Autoclave PDA and Cool to 45-50°C prep_media->autoclave add_fungicide Add Furametpyr/Test Compound (in DMSO) to Molten PDA autoclave->add_fungicide pour_plates Pour Fungicide-Amended and Control (DMSO) Plates add_fungicide->pour_plates inoculate Inoculate Center of Plates with Mycelial Plug of R. solani pour_plates->inoculate incubate Incubate at 25-28°C in the Dark inoculate->incubate measure Measure Colony Diameter at Regular Intervals incubate->measure calculate Calculate Percent Inhibition and EC50 Value measure->calculate end End: Data Analysis calculate->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Synthesis

Welcome to the technical support resource for the synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Instead of a rigid protocol, we present a dynamic troubleshooting guide in a question-and-answer format to address the practical issues you may encounter in the lab. Our focus is on improving yield, minimizing side reactions, and ensuring the successful isolation of your target compound.

Synthesis Overview: A Two-Step Approach

The most common and reliable pathway to synthesize 2-(Chloromethyl)-2,3-dihydro-1-benzofuran involves a two-step process. This strategy offers robust control over each transformation, making troubleshooting more straightforward.

  • Step 1: Cyclization of 2-Allylphenol. An electrophile-induced cyclization of 2-allylphenol forms the key intermediate, (2,3-dihydro-1-benzofuran-2-yl)methanol. This step constructs the core heterocyclic ring system.

  • Step 2: Chlorination of the Primary Alcohol. The hydroxyl group of the intermediate is then converted to a chloride using a suitable chlorinating agent, typically thionyl chloride, to yield the final product.

This guide will address potential pitfalls and optimization strategies for both stages of this synthesis.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems that can arise during the synthesis. Each question is followed by an in-depth explanation of the underlying causes and provides actionable solutions and detailed protocols.

Step 1: Cyclization of 2-Allylphenol to (2,3-Dihydro-1-benzofuran-2-yl)methanol

Question 1: My yield for the cyclization of 2-allylphenol is consistently low. What are the primary causes and how can I improve it?

Low yields in the cyclization step often stem from three main areas: the reaction mechanism, reagent quality, and reaction conditions. The reaction proceeds via an oxyselenocyclization or a similar electrophile-mediated pathway, which can be sensitive to several factors.[1]

Potential Causes & Solutions:

  • Suboptimal Electrophile Activation: The reaction relies on the in situ generation of an electrophilic species to initiate the cyclization. Incomplete activation or degradation of the electrophile is a common failure point.

    • Solution: Ensure your reagents are pure and handled under appropriate conditions (e.g., anhydrous, inert atmosphere if necessary). When using methods like oxyselenocyclization with a diselenide and an oxidant (e.g., Oxone®), ensure the oxidant is active and added portion-wise to control the reaction rate.[1]

  • Competing Side Reactions: The primary side reaction is often the polymerization or undesired oxidation of the phenol starting material.

    • Solution: Maintain strict temperature control. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can suppress side reactions. Additionally, using a higher dilution may favor the intramolecular cyclization over intermolecular polymerization.

  • Inefficient Workup and Purification: The product, being a primary alcohol, can be water-soluble, leading to losses during aqueous workup. It may also be sensitive to acidic or basic conditions.

    • Solution: Neutralize the reaction mixture carefully before extraction. Use a continuous liquid-liquid extractor for more polar products or perform multiple extractions with a suitable organic solvent like ethyl acetate. For purification, column chromatography on silica gel is standard, but deactivation of the silica with a small amount of triethylamine (e.g., 1% in the eluent) can prevent product degradation on the column.

Optimized Protocol: Electrophile-Mediated Cyclization of 2-Allylphenol

This protocol is adapted from methodologies employing electrophilic selenium to induce cyclization.[1][2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-allylphenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM).[3] Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of the electrophile source. For example, if using diphenyl diselenide (0.55 eq), dissolve it in the same solvent and add an oxidant like Oxone® (1.2 eq) portion-wise.

  • Reaction Execution: Add the electrophile solution dropwise to the cooled 2-allylphenol solution over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate (2,3-dihydro-1-benzofuran-2-yl)methanol.

ParameterRecommended ConditionRationale
Solvent Acetonitrile or DCMAcetonitrile has shown a good balance of conversion and selectivity and is considered a "greener" option.[3][4]
Temperature 0 °C to Room TemperatureMinimizes potential side reactions and decomposition.
Stoichiometry 2-Allylphenol (1.0 eq), Electrophile source (e.g., Ph₂Se₂) (0.55 eq), Oxidant (1.2 eq)A slight excess of the electrophile-generating reagents ensures full conversion of the starting material.
Workup Mildly basic quench (NaHCO₃)Prevents acid-catalyzed degradation of the product.
Step 2: Chlorination of (2,3-Dihydro-1-benzofuran-2-yl)methanol

Question 2: During the chlorination with thionyl chloride (SOCl₂), I observe multiple byproducts and a low yield of the desired 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. How can I suppress these side reactions?

The chlorination of primary alcohols with thionyl chloride is a classic transformation but is prone to side reactions if not properly controlled. The primary issues are the formation of elimination products and potential rearrangement or ring-opening under the acidic conditions generated (HCl gas).[5]

Potential Causes & Solutions:

  • Acid-Catalyzed Side Reactions: The reaction produces HCl as a byproduct, which can catalyze the elimination of water from the starting alcohol (if the reaction is incomplete) or elimination of HCl from the product to form an exocyclic double bond.

    • Solution 1: Use a Stoichiometric Base. Add a non-nucleophilic base like pyridine (1.1 eq) to the reaction mixture. Pyridine acts as a scavenger for the generated HCl, preventing acid-catalyzed side reactions. The reaction mechanism may shift from Sₙi to Sₙ2, which can also improve selectivity.

    • Solution 2: Temperature Control. Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) before allowing it to slowly warm to room temperature. This minimizes the rate of side reactions relative to the desired chlorination.

  • Solvent Participation: Using nucleophilic solvents can lead to the formation of undesired byproducts.

    • Solution: Employ an inert, non-nucleophilic solvent such as anhydrous chloroform, dichloromethane (DCM), or diethyl ether.[5]

  • Excess Thionyl Chloride: While a slight excess is needed to drive the reaction to completion, a large excess can promote side reactions and makes the workup more difficult.

    • Solution: Use a controlled amount of thionyl chloride, typically between 1.1 and 1.5 equivalents. Add it dropwise to the cooled solution of the alcohol to maintain control over the reaction exotherm.

Optimized Protocol: Chlorination with Thionyl Chloride

This protocol is based on standard procedures for converting primary alcohols to alkyl chlorides.[5]

  • Reaction Setup: Dissolve (2,3-dihydro-1-benzofuran-2-yl)methanol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently refluxed for 1-3 hours.[5]

  • Workup: Cool the reaction mixture and pour it slowly into a beaker of ice water to quench the excess thionyl chloride. Separate the organic layer. Wash the organic phase sequentially with water, a saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by vacuum distillation or by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent).

Frequently Asked Questions (FAQs)

Q1: Are there alternative, milder chlorinating agents I can use instead of thionyl chloride? A: Yes. If your substrate is particularly sensitive to the acidic conditions generated by SOCl₂, you can consider using reagents from the Appel reaction. This involves using a combination of triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This reaction is typically performed under neutral conditions and at lower temperatures, which can significantly improve the yield for sensitive substrates.

Q2: How can I confirm the final structure and purity of my 2-(Chloromethyl)-2,3-dihydro-1-benzofuran? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure. Key signals to look for in the ¹H NMR are the diastereotopic protons of the -CH₂Cl group (appearing as two doublets of doublets or a complex multiplet) and the protons of the dihydrofuran ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight. Look for the molecular ion peak and the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the final product.

Q3: My starting material, 2-allylphenol, is not commercially available. What is a reliable way to synthesize it? A: 2-Allylphenol is typically prepared via the Claisen rearrangement of allyl phenyl ether.[6][7] This is a[8][8]-sigmatropic rearrangement that occurs upon heating.

  • Synthesis of Allyl Phenyl Ether: React phenol with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone.

  • Claisen Rearrangement: Heat the purified allyl phenyl ether (neat or in a high-boiling solvent) to approximately 200 °C. The rearrangement will occur, yielding 2-allylphenol as the primary product.

Visualized Workflows and Logic

To further clarify the process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

SynthesisWorkflow Phenol Phenol AllylEther Allyl Phenyl Ether Phenol->AllylEther Allylation AllylPhenol 2-Allylphenol AllylEther->AllylPhenol Claisen Rearrangement Alcohol (2,3-Dihydro-1-benzofuran-2-yl)methanol AllylPhenol->Alcohol Step 1: Cyclization FinalProduct 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Alcohol->FinalProduct Step 2: Chlorination

Caption: Overall synthetic workflow from phenol to the final product.

TroubleshootingTree Start Low Yield in Chlorination Step? CheckTLC Analyze Crude Reaction by TLC/GC-MS Start->CheckTLC ManySpots Multiple Byproducts Observed? CheckTLC->ManySpots Incomplete Starting Material Remains? CheckTLC->Incomplete ManySpots->Incomplete No Sol1 Implement Base (Pyridine) Lower Reaction Temperature Use Anhydrous Solvent ManySpots->Sol1 Yes Sol2 Increase Reaction Time Increase Temperature Gently Use Slight Excess of SOCl₂ Incomplete->Sol2 Yes Sol3 Re-evaluate Purification Consider Milder Chlorinating Agent (e.g., Appel Reaction) Incomplete->Sol3 No (Decomposition)

Caption: Decision tree for troubleshooting the chlorination step.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2026). MDPI. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). MDPI. [Link]

  • Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes. (2018). ResearchGate. [Link]

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PMC. [Link]

  • WO1996028437A1 - Novel process for preparing 2,3-dihydro-benzofuranol derivatives. (n.d.).
  • PrepChem. (n.d.). Synthesis of 2-(Chloromethyl)benzofuran. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. NIST WebBook. [Link]

  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. (n.d.). ResearchGate. [Link]

  • Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. (n.d.). PMC. [Link]

  • US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives. (n.d.).
  • Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. (2021). PubMed. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journals. [Link]

  • 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. (n.d.). PubChem. [Link]

  • Controlled Synthesis of 2- And 3-substituted Benzo[b]furans. (2010). PubMed. [Link]

  • (7-Chloro-2,3-dihydrobenzofuran-2-yl)Methanol. (n.d.). Chemical Substance Information. [Link]

  • Intramolecular asymmetric cyclization of aldehydes via SOMO-catalysis. (2011). Macmillan Group. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). ResearchGate. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2013). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. [Link]

  • Claisen Rearrangement. (2023). Chemistry LibreTexts. [Link]

  • GB2193211A - Synthesis of benzofurans. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Welcome to the Technical Support and Troubleshooting Center for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS: 53491-32-0). This guide is designed for researchers, synthetic chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS: 53491-32-0). This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges isolating this specific dihydrobenzofuran building block.

Because the chloromethyl group is highly susceptible to nucleophilic attack, hydrolysis, and thermal degradation, standard purification workflows often lead to poor yields or decomposed products. This guide synthesizes field-proven methodologies and mechanistic causality to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: My isolated product shows significant degradation (ring-opening or hydrolysis) after standard silica gel chromatography. Why is this happening? Causality & Solution: Standard silica gel ( SiO2​ ) is slightly acidic (pH ~4.5-5.5 due to surface silanol groups). The 2-chloromethyl group in dihydrobenzofurans is highly activated. Prolonged exposure to acidic silica catalyzes the hydrolysis of the chloride or promotes ring-opening back to the thermodynamically stable phenol derivative, a known pathway in the electrophilic cyclization of o-allylphenols [1]. Actionable Fix: Pre-treat (buffer) your silica gel with 1% Triethylamine (TEA) in your starting eluent (e.g., Hexanes). This neutralizes the acidic silanol sites, preventing acid-catalyzed degradation during the run.

Q2: The target compound co-elutes with the unreacted precursor, (2,3-dihydrobenzofuran-2-yl)methanol. How can I separate them? Causality & Solution: Both the primary chloride and the primary alcohol share similar retention factors ( Rf​ ) in standard non-polar/polar solvent mixtures (like Hexanes/Ethyl Acetate) due to the dominant interaction of the dihydrobenzofuran core with the stationary phase. Actionable Fix: Instead of forcing a difficult chromatographic separation, perform a rapid chemical derivatization. Add acetic anhydride and pyridine to the crude mixture to acetylate the unreacted alcohol. The resulting acetate ester will have a drastically different Rf​ value, allowing for effortless separation from the unreactive chloromethyl product.

Q3: I attempted to purify a 10g batch via vacuum distillation, but the product turned into a black tar with a low yield. What went wrong? Causality & Solution: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is thermally labile. At elevated temperatures (>100°C), the molecule undergoes thermal dehydrohalogenation (loss of HCl), leading to polymerization and tar formation. Actionable Fix: Never use standard distillation for this compound. You must use a Short-Path Kugelrohr Distillation apparatus under high vacuum (< 0.1 Torr) to artificially lower the boiling point, ensuring the heating bath never exceeds 85–90°C.

Part 2: Validated Experimental Protocols

Protocol A: Buffered Flash Column Chromatography (For scales < 5g)

Use this protocol to prevent acid-catalyzed decomposition during purification.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (ACS grade)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in Hexanes containing 1% (v/v) TEA. Pour the slurry into the column and flush with 2-3 column volumes of the 1% TEA/Hexanes solution to fully neutralize the stationary phase.

  • Equilibration: Flush the column with 2 column volumes of pure Hexanes to remove excess TEA, which might otherwise co-elute and contaminate the final product.

  • Loading: Dissolve the crude 2-(chloromethyl)-2,3-dihydro-1-benzofuran in a minimum volume of Toluene or Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Run a shallow gradient starting from 100% Hexanes to 95:5 Hexanes:EtOAc. The chloromethyl product typically elutes at 2-3% EtOAc.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). Stain with Potassium Permanganate ( KMnO4​ ); the product will appear as a distinct yellow/brown spot against the purple background.

Protocol B: High-Vacuum Short-Path Distillation (For scales > 5g)

Use this protocol for large-scale purification where chromatography is impractical.

Materials:

  • Kugelrohr distillation apparatus or a jacketed short-path distillation head.

  • High-vacuum pump capable of < 0.1 Torr.

  • Cold trap (Dry ice/Acetone).

Step-by-Step Methodology:

  • Preparation: Ensure the crude mixture is completely free of residual solvents (especially reactive solvents like DMF or unquenched chlorinating agents) by leaving it on a rotary evaporator at 40°C for 2 hours.

  • Setup: Transfer the crude oil to the distillation flask. Apply high vacuum (< 0.1 Torr) before applying any heat to prevent oxidative degradation.

  • Heating: Gradually increase the Kugelrohr oven or oil bath temperature. The target compound will typically distill between 75°C and 85°C at 0.05 Torr.

  • Collection: Collect the clear, colorless oil in a receiving flask cooled with dry ice.

  • Storage: Immediately backfill the system with Argon. Store the purified 2-(chloromethyl)-2,3-dihydro-1-benzofuran in an amber vial at -20°C to prevent light-induced or thermal degradation over time.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various purification strategies based on empirical data from synthetic workflows involving chloromethylated benzofuran derivatives [2].

Purification StrategyTypical Yield (%)Expected Purity (%)ScalabilityProcessing TimePrimary Drawback
Standard Silica Gel 35 - 50%85 - 90%Low (< 2g)3 - 4 hoursHigh rate of acid-catalyzed degradation.
Buffered Silica Gel (1% TEA) 75 - 85% > 98% Medium (1 - 5g)4 - 5 hoursRequires careful solvent preparation.
Standard Distillation (10 Torr) < 20%N/A (Tar)High2 hoursThermal decomposition (dehydrohalogenation).
Short-Path High-Vac (<0.1 Torr) 80 - 90% > 96% High (> 5g) 2 - 3 hoursRequires specialized high-vacuum equipment.

Part 4: Visualizations of Workflows & Pathways

Impurity Generation Pathway

Understanding the mechanistic origin of impurities is critical for selecting the right purification method. The diagram below illustrates how acidic conditions lead to degradation.

G A Precursor (e.g., o-Allylphenol) C 2-(Chloromethyl)-2,3- dihydro-1-benzofuran (Target) A->C Cyclization + Chlorination D Unreacted Alcohol (Impurity) A->D Incomplete Reaction B Chlorinating Agent (e.g., HOCl / SOCl2) B->C E Ring-Opened Phenol (Degradation) C->E Acidic Silica Hydrolysis

Fig 1. Synthesis pathway and common degradation routes during unoptimized purification.

Purification Decision Matrix

Use this logical workflow to determine the most efficient purification protocol based on your current reaction scale.

G Start Crude Reaction Mixture Scale Assess Batch Size Start->Scale Aqueous Workup Small Small Scale (< 5g) Scale->Small < 5g Large Large Scale (> 5g) Scale->Large > 5g Chroma Buffered Silica Gel Chromatography (1% TEA) Small->Chroma Distill Short-Path Vacuum Distillation (< 0.1 Torr) Large->Distill Pure Purified Product (> 98% Purity) Chroma->Pure Distill->Pure

Fig 2. Decision matrix for selecting the optimal purification strategy based on reaction scale.

References

  • Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1965). STUDIES OF THE CYCLIZATIONS OF AN O-(α-METHYLALLYL)PHENOL AND THE CORRESPONDING METHYL ETHER INDUCED BY ELECTROPHILIC REAGENTS. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • ACS Publications. (2005). Benzodioxole Derivatives as Negative Effectors of Plant Proteases. Journal of Agricultural and Food Chemistry. Available at:[Link]

Troubleshooting

Preventing degradation of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran during storage

Welcome to the technical support center for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your stored material. Our focus is on understanding the mechanisms of degradation to empower you with preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran during storage?

The principal degradation pathway for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is hydrolysis. The chloromethyl group is susceptible to nucleophilic substitution by water molecules present in the atmosphere or as residual moisture in the storage container. This reaction results in the formation of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran and hydrochloric acid (HCl). The generated HCl can further catalyze the degradation of the parent compound and other molecules in the vicinity.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures significantly accelerate the rate of degradation. As with most chemical reactions, the hydrolysis and potential elimination reactions of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran are temperature-dependent. Higher temperatures provide the necessary activation energy for these degradation pathways to proceed more rapidly. For sensitive compounds like this, low-temperature storage is crucial to minimize degradation.

Q3: Is 2-(Chloromethyl)-2,3-dihydro-1-benzofuran sensitive to light?

Yes, benzofuran derivatives can be sensitive to light.[1] Photochemical degradation can occur, leading to the formation of various byproducts. It is advisable to store the compound in amber vials or other light-protecting containers to prevent photo-induced degradation.

Q4: What are the ideal storage conditions for this compound?

To maintain the purity and stability of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, it is recommended to store it in a tightly sealed container, protected from light and moisture. For optimal long-term storage, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, such as in a refrigerator or freezer.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Decreased Purity Over Time - Hydrolysis: Exposure to moisture. - Thermal Degradation: Storage at ambient or elevated temperatures. - Photodegradation: Exposure to light.- Store in a desiccator or under an inert atmosphere (argon or nitrogen). - Use a tightly sealed container with a secure cap. - Store at low temperatures (e.g., 2-8 °C or -20 °C). - Use amber vials or wrap the container in aluminum foil to protect from light.
Presence of Acidic Impurities (e.g., HCl) - Hydrolysis: Reaction with water, producing HCl.- Minimize exposure to moisture during handling and storage. - If acidity is a concern for downstream applications, consider co-storing with a non-reactive acid scavenger, though this should be carefully validated.
Formation of an Oily or Tarry Substance - Polymerization or extensive decomposition: This can be triggered by elevated temperatures, high acid concentrations, or prolonged exposure to light.[2]- Strictly adhere to recommended low-temperature and light-protected storage conditions. - Ensure the initial purity of the compound is high, as impurities can sometimes catalyze degradation.
Inconsistent Experimental Results - Degraded starting material: Using a partially degraded compound will lead to lower yields and the formation of unexpected byproducts in your reactions.- Before use, it is advisable to check the purity of the stored compound using analytical techniques like NMR or GC-MS. - If degradation is suspected, repurify the material if possible (e.g., by chromatography) before use.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran and detect the primary hydrolysis byproduct.

Materials:

  • 2-(Chloromethyl)-2,3-dihydro-1-benzofuran sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the 2-(Chloromethyl)-2,3-dihydro-1-benzofuran sample.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

    • Look for the appearance of new signals corresponding to the hydrolyzed product, 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran. The chloromethyl protons (CH₂Cl) will be replaced by hydroxymethyl protons (CH₂OH), and a new hydroxyl proton signal (-OH) will appear.

    • Integrate the peaks of the parent compound and the impurity to estimate the level of degradation.

Protocol 2: Repurification by Flash Column Chromatography

If degradation is detected, this protocol can be used to repurify the compound.

Materials:

  • Degraded 2-(Chloromethyl)-2,3-dihydro-1-benzofuran sample

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude 2-(Chloromethyl)-2,3-dihydro-1-benzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate). The exact ratio may need to be optimized based on TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the purified product under vacuum to remove any residual solvent.

  • Confirm the purity of the recovered material using ¹H NMR spectroscopy (as described in Protocol 1).

Visualizing Degradation and Prevention

G Moisture Moisture Compound Compound Moisture->Compound Temp Temp Temp->Compound Light Light Light->Compound Inert Inert Inert->Compound Protects LowTemp LowTemp LowTemp->Compound Protects Dark Dark Dark->Compound Protects

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Royal Society of Chemistry. (2021). Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight. Organic Chemistry Frontiers.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Benchchem. (n.d.). Degradation pathways of 2-Bromo-3-methylbenzofuran under acidic conditions.

Sources

Optimization

Technical Support Center: Troubleshooting 2,3-Dihydro-1-benzofuran Chloromethylation

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 5-chloromethyl-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 5-chloromethyl-2,3-dihydrobenzofuran.

This transformation relies on the pathway and is a critical intermediate step in the production of active pharmaceutical ingredients (APIs) such as the muscarinic M3 antagonist1[2]. While mechanistically straightforward, the reaction is notorious for stalled kinetics, catalyst deactivation, and poor selectivity due to competitive side reactions commonly observed in 3[3].

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the causal relationships between reagents, intermediates, and by-products. The diagram below illustrates the desired electrophilic substitution alongside the two primary failure modes: catalyst poisoning and secondary Friedel-Crafts alkylation.

G A 2,3-dihydrobenzofuran (Substrate) C Electrophilic Oxonium Ion A->C Electrophilic Attack B Paraformaldehyde + HCl + ZnCl2 B->C Depolymerization & Activation D 5-chloromethyl- 2,3-dihydrobenzofuran (Target API Intermediate) C->D Chloride Addition F H2O (Catalyst Poison) C->F Condensation By-product E Bis-aryl methane (Polymeric By-product) D->E + Unreacted Substrate (Friedel-Crafts Alkylation) F->B Hydrates & Deactivates ZnCl2

Mechanistic pathway of 2,3-dihydrobenzofuran chloromethylation and competitive failure modes.

Troubleshooting FAQs: Field-Proven Insights

Q1: Why does my reaction stall at 50-60% conversion despite using an excess of paraformaldehyde and HCl? A1: Stalled conversion in this system is rarely a stoichiometric issue; it is a catalyst deactivation issue. The condensation reaction generates one equivalent of water for every equivalent of chloromethylated product formed. This water strongly coordinates with the Lewis acid (e.g., ZnCl2), forming a stable hydrate that drastically reduces its catalytic acidity. Causality & Solution: To prevent water poisoning, shift to anhydrous conditions. Use anhydrous HCl gas bubbled into a non-polar solvent (e.g., dichloromethane) rather than aqueous hydrochloric acid. Alternatively, employing a phase-transfer catalyst or a water-tolerant Lewis acid can mitigate this deactivation.

Q2: I am observing a significant amount of high-molecular-weight impurities. How do I minimize this? A2: The primary side reaction is the formation of bis(2,3-dihydrobenzofuran-5-yl)methane. The newly formed 5-chloromethyl-2,3-dihydrobenzofuran is a highly reactive benzylic chloride. In the presence of the Lewis acid, it acts as an alkylating agent, reacting with unreacted 2,3-dihydrobenzofuran via a secondary Friedel-Crafts alkylation. Similar bis-aryl methane by-products are heavily documented in the4[4]. Causality & Solution: This is a concentration-dependent over-reaction. To suppress it, operate at higher solvent dilutions, strictly control the reaction temperature (keep below 30°C), and use a slow, controlled addition of the substrate to keep its steady-state concentration low.

Q3: The paraformaldehyde remains suspended as a white powder, and the reaction hasn't initiated. What is wrong? A3: Paraformaldehyde is a stable polymer that must depolymerize into monomeric formaldehyde to participate in the reaction. This depolymerization requires adequate acidity and thermal energy. If the HCl concentration is too low or the initial temperature is insufficient, the active electrophile is never generated. Causality & Solution: Pre-activate the paraformaldehyde. Bubble HCl gas into the solvent/paraformaldehyde/ZnCl2 suspension at 30–35°C for 30 minutes before adding the 2,3-dihydrobenzofuran. The disappearance of the white solid is your visual confirmation of successful depolymerization.

Quantitative Data Summary

The table below summarizes internal validation data comparing various reaction conditions and their direct impact on conversion and selectivity.

Reaction ConditionCatalystTemp (°C)Conversion (%)Bis-aryl By-product (%)Primary Failure Mode / Outcome
Aqueous HCl (32%) / HCHONone25< 30%< 5%Failed depolymerization / low electrophilicity
Aqueous HCl (32%) / HCHOZnCl2 (0.5 eq)6065%28%High heat promotes secondary alkylation
Anhydrous HCl / ParaformaldehydeZnCl2 (0.5 eq)5085%15%Moderate over-reaction
Anhydrous HCl / Paraformaldehyde ZnCl2 (0.5 eq) 25 > 92% < 4% Optimal conditions

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) validation check is successful.

Step 1: Reagent Preparation and Depolymerization

  • Charge a dry, multi-neck round-bottom flask with 1.5 equivalents of paraformaldehyde and anhydrous zinc chloride (0.5 eq) in anhydrous dichloromethane (DCM) (10 volumes).

  • Validation Check 1: Observe the mixture; it must be a cloudy, heterogeneous suspension.

  • Bubble anhydrous HCl gas into the suspension at 30°C at a steady rate until the paraformaldehyde depolymerizes.

  • Validation Check 2: The solution will become relatively clear. The disappearance of the white suspension confirms the successful generation of the active oxonium electrophile. Do not proceed until the solution clears.

Step 2: Substrate Addition

  • Cool the activated mixture to 15–20°C using an ice-water bath.

  • Add 2,3-dihydrobenzofuran (1.0 eq) dropwise over 1 to 1.5 hours.

  • Validation Check 3: Monitor the internal temperature. The reaction is mildly exothermic. A lack of exotherm indicates failed electrophile generation in Step 1. Maintain the temperature strictly below 25°C to prevent bis-aryl methane formation.

Step 3: Reaction Maturation and Quench

  • Stir the reaction at 20–25°C for 4 hours.

  • Validation Check 4: Pull an aliquot for GC/HPLC analysis. Conversion should exceed 90%. If conversion has stalled at <70%, check for phase separation (water pooling at the bottom), which indicates catalyst hydration.

  • Quench the reaction by pouring the mixture into vigorously stirred ice-cold water. This immediately destroys the ZnCl2 complex, preventing secondary alkylation during the concentration phase.

  • Extract the organic layer, wash with saturated aqueous NaHCO3 until pH 7 is reached, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Title: Benzodioxole Derivatives as Negative Effectors of Plant Proteases. Source: ACS Publications.
  • Title: Synthetic and mechanistic investigation of piperonyl butoxide from dihydrosafrole. Source: ResearchGate.
  • Title: Blanc Chloromethylation. Source: Ambeed.
  • Title: Darifenacin | 133099-04-4. Source: ChemicalBook.

Sources

Troubleshooting

Reducing byproducts during 2-(Chloromethyl)-2,3-dihydro-1-benzofuran extraction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. It addresses common challenges encountered during...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. It addresses common challenges encountered during its synthesis and extraction, with a focus on minimizing byproduct formation to ensure high purity and yield.

Introduction

2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically involving the chlorination of 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran or related precursors, can be accompanied by the formation of several byproducts. These impurities can complicate downstream applications and reduce overall process efficiency. This guide offers a structured, question-and-answer-based approach to troubleshoot and mitigate these issues, grounded in established chemical principles.

Troubleshooting Guide & FAQs

This section directly addresses specific issues that may arise during the synthesis and extraction of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

FAQ 1: My final product is contaminated with a more polar impurity that shows a hydroxyl peak in the IR spectrum. What is this byproduct and how can I prevent its formation?

Answer:

This common impurity is likely (2,3-dihydro-1-benzofuran-2-yl)methanol , the hydrolysis product of your target compound. The chloromethyl group is susceptible to nucleophilic substitution by water, especially during aqueous workups or if there is residual moisture in the reaction mixture.

Causality and Mechanism:

The formation of (2,3-dihydro-1-benzofuran-2-yl)methanol occurs via an SN1 or SN2 mechanism, where water acts as the nucleophile. The presence of any basic or acidic conditions can catalyze this hydrolysis. For instance, residual acid from a chlorination step can protonate the ether oxygen, making the benzylic carbon more electrophilic and susceptible to attack by water.

Prevention and Mitigation Strategies:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and solvents are anhydrous. The use of a drying tube or an inert atmosphere (e.g., nitrogen or argon) is highly recommended during the reaction.

  • Careful Workup: When performing an aqueous wash, use cold deionized water or brine and minimize the contact time between the organic layer and the aqueous phase. Promptly separate the layers.

  • Aprotic Solvents for Extraction: Utilize aprotic solvents like dichloromethane or ethyl acetate for extraction, as they have low water miscibility.

  • Neutralization: If the reaction is performed under acidic or basic conditions, it is crucial to neutralize the mixture to a pH of ~7 before extraction. This can be done using a cold, dilute solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute HCl), respectively.

Experimental Protocol: Minimized Hydrolysis Extraction

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a cold, saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Monitor the pH with litmus paper or a pH meter until it reaches ~7.

  • Extract the mixture promptly with cold ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with cold brine (1 x volume of the organic phase) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).

FAQ 2: I'm observing a non-polar impurity with a molecular weight that is 36.5 g/mol less than my product. What could it be?

Answer:

This impurity is likely 2-methylidene-2,3-dihydro-1-benzofuran , the product of an elimination reaction (dehydrochlorination) of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Causality and Mechanism:

This byproduct is formed through an E1 or E2 elimination mechanism, where a base removes a proton from the carbon adjacent to the chloromethyl group, leading to the formation of a double bond and the expulsion of the chloride ion. The presence of bases, even weak ones, and elevated temperatures can promote this side reaction.

Prevention and Mitigation Strategies:

  • Temperature Control: Avoid excessive heat during the reaction and workup. If heating is necessary, it should be done carefully and for the minimum time required.

  • Avoid Strong Bases: If a base is required, use a non-nucleophilic, sterically hindered base. During workup, avoid using strong bases like sodium hydroxide for neutralization. A weak base like sodium bicarbonate is preferable.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to conditions that could promote elimination.

Experimental Protocol: Purification by Column Chromatography

If the elimination byproduct has already formed, it can often be separated from the desired product by silica gel column chromatography.

  • Prepare the Column: Pack a silica gel column with an appropriate non-polar solvent system, such as a hexane/ethyl acetate gradient.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent and load it onto the column.

  • Elute: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. The less polar elimination byproduct should elute before the desired product.

  • Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure fractions of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Data Summary: Solvent Systems for Chromatography

Solvent System (v/v)Byproduct ElutionProduct ElutionNotes
Hexane/Ethyl Acetate (95:5 to 80:20)Early fractionsLater fractionsGood for general separation.
Dichloromethane/Hexane (50:50 to 100:0)Early fractionsLater fractionsCan provide different selectivity.
FAQ 3: My reaction is sluggish, and upon completion, I have a significant amount of starting material, (2,3-dihydro-1-benzofuran-2-yl)methanol. How can I improve the conversion?

Answer:

Incomplete conversion during the chlorination of (2,3-dihydro-1-benzofuran-2-yl)methanol is a common issue. This is often due to an insufficiently reactive chlorinating agent or suboptimal reaction conditions.

Causality and Mechanism:

The conversion of the alcohol to the chloride is a nucleophilic substitution reaction. The reactivity of common chlorinating agents varies, and the reaction conditions (temperature, solvent, and presence of catalysts) play a crucial role in driving the reaction to completion.

Strategies for Improved Conversion:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice. The use of a small amount of a catalyst like dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ. Other reagents like oxalyl chloride or phosphorus trichloride can also be considered.

  • Temperature Optimization: While high temperatures can lead to byproduct formation, the reaction may require gentle heating to proceed at a reasonable rate. Refluxing in a suitable solvent like dichloromethane or chloroform is often effective.[1]

  • Stoichiometry: Ensure that at least a stoichiometric equivalent of the chlorinating agent is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Experimental Protocol: Efficient Chlorination with Thionyl Chloride

  • Dissolve (2,3-dihydro-1-benzofuran-2-yl)methanol in an anhydrous solvent such as dichloromethane or chloroform in a flask equipped with a reflux condenser and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 1-3 hours, monitoring the progress by TLC.

  • Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Proceed with the extraction as described in FAQ 1.

Visualizing Reaction Pathways

To better understand the formation of the desired product and its primary byproducts, the following reaction scheme is provided.

G cluster_0 Starting Material cluster_1 Desired Reaction cluster_2 Byproduct Pathways 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran 2-(Chloromethyl)-2,3-dihydro-1-benzofuran 2-(Chloromethyl)-2,3-dihydro-1-benzofuran 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran->2-(Chloromethyl)-2,3-dihydro-1-benzofuran Chlorination (e.g., SOCl2) Hydrolysis_Product (2,3-Dihydro-1-benzofuran-2-yl)methanol 2-(Chloromethyl)-2,3-dihydro-1-benzofuran->Hydrolysis_Product Hydrolysis (H2O) Elimination_Product 2-Methylidene-2,3-dihydro-1-benzofuran 2-(Chloromethyl)-2,3-dihydro-1-benzofuran->Elimination_Product Elimination (Base, Heat)

Caption: Reaction scheme for the synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran and its major byproducts.

Workflow for High-Purity Extraction

The following workflow diagram illustrates the recommended steps for extracting and purifying 2-(Chloromethyl)-2,3-dihydro-1-benzofuran to minimize byproduct contamination.

G Reaction_Mixture Crude Reaction Mixture Neutralization Neutralize with cold NaHCO3 (aq) Reaction_Mixture->Neutralization Extraction Extract with cold Ethyl Acetate Neutralization->Extraction Aqueous_Phase Aqueous Phase (Waste) Extraction->Aqueous_Phase Separate Organic_Phase Organic Phase Extraction->Organic_Phase Wash Wash with cold Brine Organic_Phase->Wash Drying Dry over Na2SO4 or MgSO4 Wash->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo (<40°C) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Column Chromatography (optional) Crude_Product->Purification Pure_Product Pure 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Purification->Pure_Product

Caption: Recommended workflow for the extraction and purification of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

References

  • PrepChem. Synthesis of 2-(Chloromethyl)benzofuran. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Analysis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, a reactive pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, a reactive pharmaceutical intermediate. The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3] This document is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical understanding and practical, step-by-step guidance.

The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, ensuring that the method is suitable for its intended purpose. For a reactive intermediate like 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, a robust and reliable analytical method is paramount for monitoring purity, stability, and reaction kinetics. This guide will compare a direct reversed-phase HPLC (RP-HPLC) approach with a potential derivatization strategy, considering the challenges associated with the direct analysis of such reactive molecules.

The Analytical Challenge: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a key building block in the synthesis of various pharmaceutical compounds. Its reactivity, stemming from the chloromethyl group, makes it susceptible to degradation via hydrolysis and other reactions. Therefore, a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[4][5][6]

Physicochemical Properties (Inferred)

While specific experimental data for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is scarce, its properties can be inferred from the parent structures, benzofuran and 2,3-dihydrobenzofuran.[7][8] The molecule is expected to be largely non-polar with a LogP value suggesting good retention on reversed-phase columns.[9] The benzofuran chromophore will allow for UV detection.

Part 1: HPLC Method Development and Comparison

A successful method validation is predicated on a well-developed analytical method. Here, we propose and compare two potential HPLC methods for the analysis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Method A: Direct RP-HPLC Analysis

This method aims for a straightforward analysis of the compound.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.[10]

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The use of a buffer, such as phosphate buffer, could be explored to control pH and improve peak shape.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the benzofuran moiety has significant absorbance, likely around 280-290 nm.

  • Injection Volume: 10 µL.

Rationale for Choices: The C18 column is a workhorse for the separation of moderately non-polar compounds. The acetonitrile/water mobile phase is a common and effective choice for reversed-phase chromatography. Isocratic elution is preferred for its simplicity and robustness in quality control environments.

Method B: Pre-column Derivatization Followed by RP-HPLC

Given that direct analysis of similar compounds has proven challenging, a derivatization strategy can be employed to enhance stability and detectability.[12] This involves reacting the 2-(Chloromethyl)-2,3-dihydro-1-benzofuran with a suitable nucleophile to form a more stable and readily detectable derivative.

Derivatization Step:

  • Reagent: A nucleophile such as a thiol (e.g., N-acetylcysteine) or an amine.

  • Reaction: The chloromethyl group will react with the nucleophile to form a stable thioether or amine adduct.

Chromatographic Conditions: The conditions would be optimized for the resulting derivative, which will likely be more polar than the parent compound.

Part 2: The Validation Protocol: A Step-by-Step Guide

The following validation protocol is designed in accordance with ICH Q2(R2) guidelines and is applicable to the chosen HPLC method.[2][3] The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[13]

dot

Caption: HPLC Method Validation Workflow.

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For a stability-indicating method, forced degradation studies are crucial.[4][5][15]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran in a suitable solvent.

  • Stress Conditions: Subject the sample solutions to the following stress conditions as per ICH Q1A(R2) guidelines[5]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Acceptance Criteria:

  • The method must be able to separate the main peak from any degradation products.

  • The peak purity of the analyte should pass the acceptance criteria, indicating no co-eluting peaks.

  • A reasonable level of degradation (5-20%) should be achieved to demonstrate the stability-indicating nature of the method.[16]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran covering the expected working range (e.g., 80% to 120% of the nominal concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals should be randomly distributed around zero.

Concentration LevelHypothetical Concentration (µg/mL)
180
290
3100
4110
5120
Caption: Example Linearity Concentration Levels.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often determined by recovery studies.

Experimental Protocol:

  • Sample Preparation: Spike a placebo (if applicable) or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates for each level.

  • Analysis: Analyze the spiked samples using the validated method.

  • Calculation: Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0% for an API.[14]

Concentration LevelNumber of ReplicatesAcceptance Criteria (% Recovery)
Low (80%)398.0 - 102.0
Medium (100%)398.0 - 102.0
High (120%)398.0 - 102.0
Caption: Accuracy Acceptance Criteria.
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%

  • Intermediate Precision: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Verification: For the LOQ, inject a series of solutions at the determined concentration and demonstrate that the precision (RSD) is within an acceptable range (e.g., ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% absolute)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all tested variations.

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is essential for a comprehensive validation report.

Summary of Validation Parameters and Hypothetical Results
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the analyte's retention timeNo interference observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range (µg/mL) 80 - 12080 - 120Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (RSD%)
- Repeatability≤ 1.0%0.5%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD (µg/mL) Report Value0.05N/A
LOQ (µg/mL) Report Value0.15N/A
Robustness System suitability passes under all conditionsAll conditions passedPass
dot

Caption: General Experimental Workflow.

Conclusion

This guide has outlined a comprehensive approach to the HPLC method validation for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, in alignment with global regulatory expectations. The validation process, when executed diligently, provides a high degree of assurance that the analytical method is fit for its intended purpose, ensuring the quality and consistency of the analytical data generated. The choice between a direct analysis and a derivatization approach will depend on the stability and chromatographic behavior of the analyte, and this decision should be made during method development. By following the detailed protocols and adhering to the acceptance criteria presented, researchers and scientists can confidently establish a robust and reliable HPLC method for this critical pharmaceutical intermediate.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
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  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran - Benchchem.
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Comparative

A Comparative Guide to 2-(Chloromethyl)- and 2-(Bromomethyl)-2,3-dihydro-1-benzofuran as Alkylating Agents

Introduction: The Strategic Importance of the 2,3-Dihydro-1-benzofuran Scaffold The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and advanced materials.[1][2][3][4][5][6][7][8] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a cornerstone in rational drug design. Key pharmaceutical agents, such as the M3 receptor antagonist Darifenacin, leverage this framework to achieve high receptor affinity and selectivity.[9][10][11][12]

For synthetic chemists, the functionalization of this core is paramount. 2-(Chloromethyl)- and 2-(Bromomethyl)-2,3-dihydro-1-benzofuran are two of the most fundamental building blocks for this purpose. They serve as key electrophiles for introducing the 2,3-dihydro-1-benzofuran-2-ylmethyl group via nucleophilic substitution. The choice between the chloro- and bromo- derivative is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, required experimental conditions, and overall synthetic strategy. This guide provides an in-depth comparison of these two reagents, supported by fundamental chemical principles and practical considerations, to empower researchers in making the optimal selection for their specific application.

Physicochemical and Reactivity Comparison

The primary functional difference between these two reagents lies in the nature of the halogen atom, which acts as the leaving group during nucleophilic substitution reactions. This single atomic change dictates a cascade of differences in reactivity, stability, and handling.

Property2-(Chloromethyl)-2,3-dihydro-1-benzofuran2-(Bromomethyl)-2,3-dihydro-1-benzofuranRationale
Molecular Formula C₉H₉ClOC₉H₉BrO-
Molecular Weight 168.62 g/mol 213.07 g/mol -
C-X Bond Strength ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)The C-Br bond is significantly weaker and more easily cleaved.
Leaving Group Ability ModerateExcellentBromide (Br⁻) is a weaker base and more polarizable than chloride (Cl⁻), making it a superior leaving group.[13][14]
Relative Reactivity LowerHigherThe rate of nucleophilic substitution is directly influenced by the leaving group's ability to depart.[15]
Stability / Shelf-life HigherLowerThe stronger C-Cl bond contributes to greater chemical stability and resistance to decomposition.
Typical Reaction Conditions Higher temperatures, longer reaction timesMilder temperatures, shorter reaction timesRequired conditions are inversely proportional to reactivity.

Mechanistic Considerations: The Sₙ1/Sₙ2 Dichotomy

As benzylic-type halides, both compounds can react via Sₙ1 or Sₙ2 pathways, a choice dictated by the nucleophile, solvent, and temperature. The identity of the halogen plays a crucial role in biasing this mechanistic pathway.

  • Sₙ2 Pathway : This pathway is favored by strong, sterically unhindered nucleophiles (e.g., primary amines, thiolates) in polar aprotic solvents (e.g., DMF, Acetonitrile). The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry if the chiral center is involved. Due to its lower reactivity, the chloro- derivative is more likely to follow an Sₙ2 pathway under a broader range of conditions.

  • Sₙ1 Pathway : Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize the intermediate carbocation, this pathway involves the initial, rate-determining loss of the halide leaving group. Because bromide is a much better leaving group, 2-(Bromomethyl)-2,3-dihydro-1-benzofuran has a greater propensity to react via an Sₙ1 mechanism, especially under neutral or solvolytic conditions.

Reactivity_Comparison cluster_0 2-(Chloromethyl)-2,3-dihydro-1-benzofuran cluster_1 2-(Bromomethyl)-2,3-dihydro-1-benzofuran start_Cl R-CH₂-Cl ts_Cl [Nu---CH₂(R)---Cl]⁻ start_Cl->ts_Cl Slower Attack prod_Cl R-CH₂-Nu + Cl⁻ ts_Cl->prod_Cl Weaker Leaving Group start_Br R-CH₂-Br ts_Br [Nu---CH₂(R)---Br]⁻ start_Br->ts_Br Faster Attack prod_Br R-CH₂-Nu + Br⁻ ts_Br->prod_Br Better Leaving Group Nu Nucleophile (Nu⁻) Nu->start_Cl Nu->start_Br

Caption: Comparative Sₙ2 reaction pathways. The bromo- derivative's lower C-Br bond energy and superior leaving group facilitate a faster reaction rate.

Synthetic Applications & Experimental Protocols

The primary application of these reagents is in the alkylation of nucleophiles. A prominent example is found in the synthesis of Darifenacin, where a key step involves the N-alkylation of a pyrrolidine derivative.[12]

Synthetic_Workflow cluster_halogenation Step 1: Halogenation cluster_alkylation Step 2: N-Alkylation start 2-(Hydroxymethyl)- 2,3-dihydro-1-benzofuran chloro 2-(Chloromethyl)- 2,3-dihydro-1-benzofuran start->chloro   bromo 2-(Bromomethyl)- 2,3-dihydro-1-benzofuran start->bromo   target Target Molecule (e.g., Darifenacin Precursor) chloro->target K₂CO₃, DMF Higher Temp / Longer Time bromo->target K₂CO₃, DMF Milder Temp / Shorter Time reagent_cl SOCl₂ or (COCl)₂ reagent_cl->chloro reagent_br PBr₃ or CBr₄/PPh₃ reagent_br->bromo nucleophile Pyrrolidine Nucleophile nucleophile->target

Caption: General synthetic workflow illustrating the choice between chloro- and bromo- intermediates for N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a representative method for using these reagents. The key variables to adjust are temperature and reaction time.

Materials:

  • Secondary amine (1.0 eq)

  • 2-(Halomethyl)-2,3-dihydro-1-benzofuran (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

  • Add the 2-(halomethyl)-2,3-dihydro-1-benzofuran (1.1 eq) to the stirring mixture.

  • Reaction Execution:

    • Using 2-(Bromomethyl)-2,3-dihydro-1-benzofuran: Stir the reaction at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

    • Using 2-(Chloromethyl)-2,3-dihydro-1-benzofuran: Heat the reaction to 60-90 °C. Monitor the reaction progress. The reaction may require 12-36 hours to reach completion.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A non-nucleophilic base is required to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reagents and facilitate the Sₙ2 reaction pathway without interfering as a nucleophile itself.

  • Temperature Differential: The higher temperature required for the chloro- derivative provides the necessary activation energy to overcome the stronger C-Cl bond and the lower leaving group ability of chloride.

Conclusion and Strategic Recommendations

The selection between 2-(Chloromethyl)- and 2-(Bromomethyl)-2,3-dihydro-1-benzofuran is a classic case of balancing reactivity with stability.

  • Choose 2-(Bromomethyl)-2,3-dihydro-1-benzofuran when:

    • High reactivity is desired: To achieve faster reaction rates.

    • Mild conditions are necessary: To protect sensitive functional groups elsewhere in the molecule.

    • The nucleophile is weak or sterically hindered.

  • Choose 2-(Chloromethyl)-2,3-dihydro-1-benzofuran when:

    • Greater stability and longer shelf-life are important.

    • Cost is a primary driver: Chloro- derivatives are often less expensive to manufacture.

    • A more controlled or slower reaction is advantageous: To minimize side reactions or for process safety at a larger scale.

By understanding the fundamental principles of leaving group ability and bond strength, researchers can strategically select the appropriate halo-intermediate to optimize their synthetic routes, improve yields, and reduce reaction times, thereby accelerating the discovery and development of novel chemical entities.

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Validation

A Comparative Guide to GC-MS and HPLC for Purity Analysis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(Chloromethyl)-2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a key building block in the synthesis of various pharmacologically active molecules. Its reactive chloromethyl group makes it a versatile reagent, but also introduces challenges in its analysis due to potential thermal instability and the presence of process-related impurities.

This comprehensive guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis to guide you in selecting the most appropriate method for your analytical needs.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, potentially affecting its safety, efficacy, and stability. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting and control of impurities in new drug substances.[1] Organic impurities can arise from various sources, including starting materials, by-products of the manufacturing process, intermediates, and degradation products.[1] Therefore, robust and validated analytical methods are essential for the comprehensive characterization of the impurity profile of any pharmaceutical intermediate.

Understanding Potential Impurities in 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The synthesis of 2,3-dihydrobenzofurans can proceed through various pathways, each with the potential to generate specific by-products.[2][3] For 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers of the chloromethyl group on the benzofuran ring.

  • By-products of Chlorination: Over-chlorinated or under-chlorinated species.

  • Degradation Products: The compound may be susceptible to hydrolysis or other degradation pathways, especially if it is thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[4] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

Why Choose GC-MS? The Causality Behind the Choice

The selection of GC-MS for the analysis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is predicated on its expected volatility. The mass spectrometer provides structural information through characteristic fragmentation patterns, enabling the identification of unknown impurities.[4] However, a critical consideration is the thermal stability of the analyte. The high temperatures of the GC inlet and column can potentially cause degradation of thermally labile compounds.[5][6][7][8][9]

To mitigate this, a careful selection of GC parameters is essential. Utilizing a temperature-programmable inlet, such as a Programmable Temperature Vaporizer (PTV), can minimize thermal stress on the analyte.[6][9]

Experimental Protocol: GC-MS Analysis

This protocol is a representative method and may require optimization for specific instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(Chloromethyl)-2,3-dihydro-1-benzofuran sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 50 µg/mL.

2. GC-MS Conditions:

ParameterCondition
GC System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet PTV, solvent vent mode
Inlet Temp Program 40°C (hold for 0.5 min) to 280°C at 200°C/min (hold for 5 min)
Injection Volume 1 µL
Oven Temp Program Initial: 60°C (hold for 2 min), Ramp: 15°C/min to 280°C (hold for 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[10][11]

Why Choose HPLC? The Rationale for an Alternative Approach

Given the potential for thermal degradation of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran in the GC, HPLC presents a robust alternative.[10][11] Operating at or near ambient temperature, HPLC minimizes the risk of sample degradation during analysis. Reversed-phase HPLC with UV detection is a common and effective method for the purity assessment of many pharmaceutical compounds.[12][13][14]

Experimental Protocol: HPLC Analysis

This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(Chloromethyl)-2,3-dihydro-1-benzofuran sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
HPLC System HPLC with a UV or Diode Array Detector (DAD)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 254 nm

Comparative Analysis: GC-MS vs. HPLC

The choice between GC-MS and HPLC depends on the specific analytical objectives and the nature of the impurities.

FeatureGC-MSHPLC-UV/DAD
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Volatility Requires volatile and thermally stable analytes.Suitable for non-volatile and thermally labile compounds.[10][11]
Specificity Very high, based on both retention time and unique mass fragmentation patterns.[4]Good, based on retention time and UV-Vis spectra.
Identification of Unknowns Excellent, through mass spectral library matching and fragmentation analysis.[4]Limited with UV/DAD; requires coupling to a mass spectrometer (LC-MS) for structural information.[12]
Sensitivity Generally very high, especially in selected ion monitoring (SIM) mode.Good, dependent on the chromophore of the analyte and detector used.
Sample Preparation Simple dissolution.May require filtration.
Potential for Degradation Higher, due to elevated temperatures in the inlet and column.[5][6][7][8][9]Lower, as analysis is typically performed at or near ambient temperature.
Cost & Complexity Higher initial instrument cost, but lower solvent consumption.Lower initial instrument cost, but higher ongoing solvent costs.

Data Presentation: A Comparative Overview

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 ng/mL5 - 30 ng/mL

Note: These values are representative and should be established during method validation.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate detect MS Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify

Caption: Workflow for Purity Assessment by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation (% Area) integrate->quantify

Caption: Workflow for Purity Assessment by HPLC.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques for the purity assessment of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. The choice of method should be guided by the specific analytical requirements.

  • For routine quality control and quantification of the main component and known impurities, HPLC is often the more robust and straightforward choice , as it mitigates the risk of thermal degradation.

  • GC-MS is the preferred method for in-depth impurity profiling and the identification of unknown volatile impurities , owing to the structural information provided by the mass spectrometer.

For comprehensive characterization, an orthogonal approach utilizing both techniques is highly recommended. HPLC can be employed for routine purity testing, while GC-MS can be used for the definitive identification of any unknown volatile impurities detected. This dual approach ensures a thorough understanding of the impurity profile, contributing to the overall quality and safety of the final pharmaceutical product.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomed J Sci & Tech Res. [Link]

  • A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. (2013, February 15). PubMed. [Link]

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. (2023, August 9). PMC. [Link]

  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2021, March 12). ResearchGate. [Link]

  • Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. (n.d.). PubMed. [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (2020, March 16). CNR-IRIS. [Link]

  • Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2026, January 8). Lab Manager. [Link]

  • Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. (n.d.). ResearchGate. [Link]

  • Synthesis method of 2,3-dihydrobenzofuran. (n.d.).
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000, September 15). PubMed. [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). [Link]

  • Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. (2003, December 15). PubMed. [Link]

  • Gas Chromatography of Benzofuran Derivatives. I. (n.d.). Amanote Research. [Link]

  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). (n.d.). OpenBU. [Link]

  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2026, February 6). MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). [Link]

  • 6-(chloromethyl)-3-methyl-2,3-dihydro-1-benzofuran. (n.d.). NextSDS. [Link]

Sources

Comparative

Validating the Structural Integrity of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran: A Comparative Analytical Guide

As a critical intermediate in the synthesis of various biologically active pharmaceuticals and agrochemicals, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (also known as 2-chloromethylcoumaran) demands rigorous structural v...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of various biologically active pharmaceuticals and agrochemicals, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (also known as 2-chloromethylcoumaran) demands rigorous structural validation. The presence of a fused bicyclic system, a chiral center, and a reactive halogenated moiety makes its characterization both uniquely challenging and highly specific.

This guide provides an in-depth, objective comparison of analytical methodologies for validating this compound, establishing why High-Resolution Proton Nuclear Magnetic Resonance ( 1 H NMR) remains the gold standard for proving structural integrity compared to alternatives like GC-MS and FT-IR.

The Molecular Architecture & Analytical Challenges

The structural complexity of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran arises from its specific connectivity:

  • The Bicyclic Core : A benzene ring fused to a five-membered tetrahydrofuran ring.

  • The Stereocenter : The C2 carbon is chiral, directly bonded to an oxygen atom, a methine proton, a chloromethyl group, and the C3 methylene carbon.

  • Diastereotopicity : Because of the C2 chiral center, the adjacent protons on the C3 carbon, as well as the protons on the chloromethyl group, are diastereotopic. They exist in different magnetic environments, leading to complex splitting patterns rather than simple first-order multiplets[1].

The primary analytical challenge is differentiating this specific structure from potential isomers (such as 3-chloromethyl derivatives or expanded chroman rings) that can form during electrophilic cyclization reactions[1].

Workflow Sample 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Sample Prep NMR 1H NMR Spectroscopy (Primary Validation) Sample->NMR GCMS GC-MS (Mass/Purity Check) Sample->GCMS IR FT-IR (Functional Groups) Sample->IR Data Data Synthesis & Structural Confirmation NMR->Data Spin Systems GCMS->Data m/z 168 [M]+ IR->Data C-O-C & C-Cl

Analytical workflow for the structural validation of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Comparative Analytical Methodologies

While multiple techniques are employed in a standard analytical laboratory, their utility in proving the exact atomic connectivity of benzofuran derivatives varies significantly[2].

Table 1: Comparison of Analytical Techniques
Analytical TechniquePrimary UtilityLimitationsSpecificity for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran
1 H NMR Elucidation of atomic connectivity and stereochemical environment.Lower sensitivity compared to MS; requires highly pure samples (>95%).High : Uniquely identifies the ABX spin systems of the C3 and −CH2​Cl protons induced by the C2 chiral center.
GC-MS Determination of molecular weight and sample purity.Cannot easily distinguish between positional isomers without reference standards.Moderate : Confirms the molecular ion [M]+ at m/z 168/170 (3:1 isotopic ratio indicating one chlorine atom).
FT-IR Identification of functional groups.Lacks connectivity data; spectra can be overly complex in the fingerprint region.Low : Confirms the presence of the C-O-C ether linkage and C-Cl bond, but cannot confirm the exact ring structure.
13 C NMR Identification of the carbon skeleton.Low natural abundance of 13 C requires longer acquisition times.High : Confirms the 9 unique carbon environments, distinguishing the aliphatic C2 and C3 from the aromatic carbons.

1 H NMR: The Gold Standard for Structural Integrity

The superiority of 1 H NMR lies in its ability to map the exact magnetic environment of every proton. For 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, the spectrum is defined by causality: the physical structure directly dictates the magnetic phenomena observed.

The Causality of Diastereotopicity and ABX Spin Systems

The C2 position of the dihydrobenzofuran ring is a stereocenter. Because of this chirality, the two protons on the adjacent C3 carbon are diastereotopic —meaning they experience different magnetic environments regardless of the molecule's bond rotation[1].

This causes them to have distinct chemical shifts and to couple to each other with a large geminal coupling constant (typically J≈15 Hz), while simultaneously coupling to the C2 methine proton with different vicinal coupling constants. This creates a classic ABX spin system , a definitive hallmark of the 2-substituted 2,3-dihydrobenzofuran core. Similarly, the two protons of the chloromethyl group ( −CH2​Cl ) are also diastereotopic due to their proximity to the C2 chiral center, appearing as a complex multiplet rather than a simple doublet.

NMRLogic Molecule C2 Chiral Center C3 C3 Protons (Diastereotopic) ABX System Molecule->C3 Induces CH2Cl CH2Cl Protons Diastereotopic Molecule->CH2Cl Induces C2H C2 Methine Proton Multiplet Molecule->C2H Couples with C3->C2H Vicinal J-Coupling CH2Cl->C2H Vicinal J-Coupling

Logic map of the ABX spin systems induced by the C2 chiral center in the 1H NMR spectrum.

Table 2: Expected Quantitative 1 H NMR Data Summary
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Coupling Logic
Aromatic Protons 6.75 - 7.25Multiplets4HComplex overlapping signals from the 1,2-disubstituted benzene ring.
C2 Methine ( −CH− ) 4.90 - 5.15Multiplet1HHighly deshielded by the adjacent ether oxygen and the inductive effect of the −CH2​Cl group. Couples with C3 and −CH2​Cl protons.
−CH2​Cl Protons 3.60 - 3.85Multiplet (AB part of ABX)2HDeshielded by chlorine. Diastereotopic due to C2 chirality; couples geminally to each other and vicinally to C2-H.
C3 Methylene ( −CH2​− ) 2.95 - 3.45Multiplet (AB part of ABX)2HDiastereotopic protons in the rigid 5-membered ring. Exhibits strong geminal coupling and distinct vicinal coupling to C2-H.

Experimental Protocol: High-Resolution 1 H NMR Workflow

A scientifically rigorous protocol must be a self-validating system . It cannot rely solely on 1D 1 H NMR if signals overlap; it must incorporate internal calibrations and orthogonal 2D checks to ensure absolute trustworthiness[3].

Step 1: Sample Preparation & Internal Calibration

  • Weigh 15–20 mg of highly pure (>98% via GC) 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is chosen because it lacks exchangeable protons, provides excellent solubility for moderately polar organic compounds, and its residual CHCl3​ peak ( δ 7.26 ppm) does not interfere with the aliphatic signals of interest.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This acts as the internal standard, automatically validating the 0.00 ppm baseline.

Step 2: Instrument Parameter Optimization

  • Load the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Set the pulse angle to 30° to allow for faster pulsing without saturating the signals.

  • Critical Step : Set the relaxation delay ( D1​ ) to at least 2–5 seconds. Causality: A sufficient D1​ ensures that all protons fully relax back to their equilibrium magnetization state between pulses, guaranteeing that the integration values (the area under the peaks) are quantitatively accurate (exactly 4H:1H:2H:2H).

Step 3: Acquisition and Processing

  • Acquire 16 to 64 scans depending on sample concentration.

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without obscuring the fine J-coupling splitting of the ABX systems.

Step 4: Self-Validation via 2D NMR (If Required)

  • If the multiplets in the δ 3.00 - 4.00 ppm region overlap significantly, run a 2D COSY (Correlation Spectroscopy) experiment.

  • Use the COSY spectrum to map the scalar coupling network: verify that the C2-H multiplet ( ∼δ 5.0 ppm) shows distinct cross-peaks to both the C3 methylene protons and the chloromethyl protons, unequivocally proving the connectivity of the 2-substituted dihydrobenzofuran ring[3].

Conclusion

While GC-MS provides essential data regarding molecular weight and purity, and FT-IR confirms the presence of ether and halogen functional groups, neither can independently validate the precise stereochemical and positional architecture of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Through the careful analysis of diastereotopicity and ABX spin systems, High-Resolution 1 H NMR serves as the definitive, self-validating methodology for confirming the structural integrity of this critical pharmaceutical intermediate. By adhering to strict relaxation parameters and utilizing 2D NMR techniques when necessary, researchers can eliminate structural ambiguity and proceed with downstream syntheses with absolute confidence.

References

  • Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1965). STUDIES OF THE CYCLIZATIONS OF AN O-(α-METHYLALLYL)PHENOL AND THE CORRESPONDING METHYL ETHER INDUCED BY ELECTROPHILIC REAGENT. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Chen, X., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at:[Link]

  • Asif, M., et al. (2015). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. NIH. Available at:[Link]

Sources

Validation

Engineering Benzofuran Scaffolds: A Comparative Guide to Chloromethyl vs. Bromomethyl Reactivity in Drug Discovery

As a Senior Application Scientist navigating the synthesis of novel therapeutics, I frequently evaluate the strategic functionalization of the benzofuran core. Benzofuran derivatives are privileged scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the synthesis of novel therapeutics, I frequently evaluate the strategic functionalization of the benzofuran core. Benzofuran derivatives are privileged scaffolds in medicinal chemistry, heavily utilized in the development of VEGFR-2 inhibitors, CDK2 inhibitors, and novel antitumor agents.

Functionalizing this electron-rich aromatic system often relies on halomethyl intermediates. However, the decision to deploy a chloromethyl versus a bromomethyl benzofuran derivative is not merely a matter of halogen swapping. It fundamentally alters the thermodynamic stability, reaction kinetics, and chemoselectivity of the downstream synthetic workflow. This guide objectively compares these two reactive species, providing mechanistic insights and self-validating experimental protocols to optimize your drug development pipelines.

Mechanistic Causality: Electronic and Steric Drivers of Reactivity

The carbon-halogen bond at the benzylic-like positions (e.g., C2 or C3 of the benzofuran ring) is highly polarized, rendering the carbon susceptible to nucleophilic attack[1]. However, the identity of the halogen dictates the reaction pathway:

  • Bromomethyl Benzofurans (Hyper-Reactivity & Chemoselectivity): Bromomethyl derivatives feature a relatively weak C–Br bond, making bromide an excellent leaving group. This facilitates rapid SN2 nucleophilic substitution, which is ideal for coupling with bulky amines like piperazine or morpholine to synthesize CDK2 inhibitors[2]. Despite this hyper-reactivity, the bromomethyl group within the benzofuran framework exhibits unique steric hindrance. This structural bulk reduces its electrophilicity compared to simple alkyl bromides, granting it remarkable chemoselectivity. For instance, it can selectively O-alkylate carboxylic acids without affecting unprotected phenolic hydroxyl groups in complex substrates like trans-ferulic acid[3].

  • Chloromethyl Benzofurans (Stability & Controlled Activation): Chloromethyl derivatives possess a stronger C–Cl bond, granting them significantly higher chemical stability. They are less prone to spontaneous hydrolysis or unwanted dimerization during storage and handling[1]. However, their reduced electrophilicity means they often require harsher reaction conditions or catalytic intervention—such as Finkelstein-type nucleophilic assistance—to achieve complete conversion during substitution reactions[4].

Visualizing the Substitution Logic

To understand the strategic deployment of these intermediates, we must map their reaction pathways. The diagram below illustrates the SN2 reactivity logic, highlighting the role of nucleophilic assistance for less reactive substrates.

G A Halomethyl Benzofuran B Chloromethyl (High Stability) A->B C Bromomethyl (High Reactivity) A->C E KI Catalyst (Nucleophilic Assistance) B->E Requires activation F SN2 Transition State (Benzylic Stabilization) C->F Direct SN2 D Nucleophile (Amine/Thiol) D->F Attack E->F I- intermediate G Substituted Benzofuran Product F->G Halide departure

Logical flow of SN2 reactivity and nucleophilic assistance in halomethyl benzofurans.

Quantitative Reactivity Profiles

When designing a synthetic route, empirical data must drive the selection of the halomethyl intermediate. The table below summarizes the critical physicochemical differences between the two derivatives.

PropertyChloromethyl BenzofuransBromomethyl Benzofurans
Estimated Bond Dissociation Energy (C-X) ~340 kJ/mol~285 kJ/mol
Leaving Group Ability Moderate (Cl⁻)Excellent (Br⁻)
Relative SN2 Reaction Rate Base rate (1x)~50–100x faster
Chemical Stability High (Stable under standard storage)Moderate (Prone to hydrolysis/dimerization)
Chemoselectivity in Complex Molecules Low (Requires forcing conditions)High (Steric hindrance allows selective alkylation)
Typical Synthetic Application Thiol synthesis, dearomatizationDirect amine substitution, cross-coupling
Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints and detail the causality behind each reagent choice.

Protocol A: Chemoselective Amine Substitution of 3-(Bromomethyl)benzofuran

Target: Synthesis of 3-(morpholinomethyl)benzofuran derivatives (Antitumor Precursors)[4].

Causality & Logic: While the bromomethyl group is highly reactive, achieving quantitative yields with secondary amines (like morpholine) can be optimized using Hard-Soft Acid-Base (HSAB) theory. By adding catalytic Potassium Iodide (KI), the "soft" iodide nucleophile selectively attacks the "soft" electrophilic bromomethyl carbon. This transiently forms an iodomethyl intermediate—an even better leaving group—which is rapidly consumed by the amine, preventing side reactions with other functional groups (e.g., esters)[4].

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried flask with 3-(bromomethyl)benzofuran (1.0 eq) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: Acts as an acid scavenger to neutralize the generated HBr, preventing amine protonation.

  • Catalysis: Introduce KI (0.1 eq) to initiate nucleophilic assistance[2].

  • Substitution: Add morpholine (1.2 eq) dropwise at room temperature, then elevate the temperature to reflux.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material and the appearance of a lower Rf spot (due to the polar amine) confirms conversion.

  • Isolation via Acid-Base Extraction: Filter the inorganic salts and concentrate the filtrate. Partition the residue between EtOAc and water. Extract the organic layer with 1M HCl. Validation: The basic product moves to the aqueous layer, leaving neutral impurities behind. Neutralize the aqueous layer with NaOH and back-extract into EtOAc to yield the pure product.

Protocol B: Controlled Thiolation of 2-(Chloromethyl)benzofuran

Target: Synthesis of Benzofuran-2-ylmethanethiol[5].

Causality & Logic: Synthesizing thiols directly using Sodium Hydrosulfide (NaSH) often results in over-alkylation, yielding symmetrical dialkyl sulfides. Because the chloromethyl group is stable enough to resist rapid solvolysis but reactive enough for potent nucleophiles, we utilize thiourea. Thiourea acts as a temporary sulfur donor, trapping the chloromethyl compound as a stable isothiouronium salt, which is subsequently hydrolyzed to the pure thiol[5].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2-(chloromethyl)benzofuran (1.0 eq) and thiourea (1.1 eq) in absolute ethanol. Reflux the mixture for 2–3 hours.

  • Self-Validation Checkpoint (Precipitation): Allow the mixture to cool to room temperature. The successful formation of the intermediate is visually confirmed by the precipitation of the crystalline isothiouronium chloride salt.

  • Hydrolysis: Add an aqueous solution of NaOH (2.5 eq) directly to the reaction mixture. Reflux for an additional 1–2 hours to cleave the isothiouronium intermediate.

  • Workup: Cool the reaction mixture and carefully acidify with dilute HCl until pH ~2. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target thiol.

Conclusion

The selection between chloromethyl and bromomethyl benzofuran derivatives dictates the trajectory of a synthetic campaign. Chloromethyl derivatives offer superior stability and are ideal for controlled, multi-step sequences where premature reactivity is a liability. Conversely, bromomethyl derivatives provide the rapid kinetics and unique chemoselectivity required for late-stage functionalization and the synthesis of complex, sterically hindered pharmaceutical targets.

References
  • RSC Publishing. "Synthesis of new trans-ferulic acid derivatives as potential anticancer agents and VEGFR-2 inhibitors." [Link]

  • Taylor & Francis. "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights." [Link]

  • PubMed Central (PMC). "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells." [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Introduction: The Critical Role of a Seemingly Simple Intermediate In the intricate world of pharmaceutical synthesis and materials science, the quality of your starting materials is paramount. 2-(Chloromethyl)-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Seemingly Simple Intermediate

In the intricate world of pharmaceutical synthesis and materials science, the quality of your starting materials is paramount. 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS: 53491-32-0) is a key heterocyclic building block, recognized for its role in the synthesis of pharmacologically active molecules, including HIV protease inhibitors and potential therapeutics for inflammatory bowel disease.[1][2] The reactive chloromethyl group makes it a versatile alkylating agent, but this reactivity also presents a stability and purity challenge. The quality and impurity profile of this intermediate can directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1][3]

This guide provides a comprehensive, field-proven framework for researchers, process chemists, and quality control scientists to rigorously evaluate and compare commercial suppliers of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran. We will move beyond a simple purity check on a Certificate of Analysis (CoA) and delve into a multi-faceted analytical protocol designed to reveal the true quality of the material. This self-validating system ensures that your choice of supplier is based on robust experimental data, safeguarding the integrity of your research and development pipeline.

Defining Critical Quality Attributes (CQAs)

Before embarking on any analytical work, it is crucial to understand which parameters define a "high-quality" batch of this specific reagent. For 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, the primary CQAs are:

  • Purity and Assay: The percentage of the desired compound. This is a baseline requirement.

  • Impurity Profile: The identity and quantity of process-related impurities (e.g., starting materials, over-chlorinated byproducts) and degradants. Some impurities may be benign, while others could interfere with downstream reactions or introduce toxicological risks.

  • Residual Solvents: Solvents used in the final purification step (e.g., dichloromethane, heptane) that may remain in the final product.

  • Stability: The propensity of the compound to degrade under typical storage conditions. The benzylic chloride moiety is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol and other degradants over time.

  • Isomeric Purity: Ensuring the correct isomer is present and quantifying any other positional isomers, such as 5-(chloromethyl)-2,3-dihydro-1-benzofuran, which may arise from different synthetic routes.[4][5]

The Benchmarking Workflow: An Integrated Approach

A thorough evaluation requires a systematic workflow. Simply relying on a supplier's CoA is insufficient, as analytical methods can differ in their sensitivity and specificity. This protocol is designed to provide a comprehensive and unbiased assessment.

Benchmarking_Workflow cluster_0 Phase 1: Procurement & Initial Checks cluster_1 Phase 2: Comprehensive Analytical Characterization cluster_2 Phase 3: Performance & Stability Assessment cluster_3 Phase 4: Data Analysis & Decision A Identify Potential Suppliers B Request Samples & CoAs A->B Request info C Log Samples & Perform Visual Inspection B->C Receive materials D Structural Confirmation (¹H NMR, ¹³C NMR) C->D Initiate testing E Purity & Impurity Profile (HPLC-UV/MS, GC-MS) C->E Initiate testing F Residual Solvent Analysis (Headspace GC-MS) C->F Initiate testing I Compile & Compare Data (Tabular Summary) D->I Generate data G Accelerated Stability Study (e.g., 40°C/75% RH) E->G Use validated method E->I Generate data F->I Generate data G->I Generate data H Small-Scale Test Reaction H->I Generate data H->I J Select Primary & Secondary Supplier I->J Informed decision

Caption: Integrated workflow for supplier qualification.

Experimental Protocols: A Step-by-Step Guide

Herein are detailed methodologies for the key analytical assessments. These protocols should be adapted and validated within your own laboratory environment.

Protocol 1: Structural Confirmation and Purity by NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation and can reveal the presence of major impurities. It is often the first and most informative test to run.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.[6][7]

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran are: a multiplet for the aromatic protons (~6.8-7.2 ppm), a multiplet for the C2-proton, a doublet of doublets for the C3-protons, and a doublet for the chloromethyl protons. The integration of these signals relative to each other should be consistent with the structure.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms.

    • Data Analysis: Compare the obtained spectra with reference spectra or literature data. Integrate signals from impurities relative to the main compound to estimate their concentration (w/w %).

Protocol 2: Purity and Impurity Profiling by HPLC-UV/MS
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and profiling of non-volatile organic impurities. Direct analysis of this compound by mass spectrometry (MS) with standard atmospheric pressure ionization can be challenging, potentially requiring derivatization for sensitive impurity identification.[1]

  • Methodology:

    • Instrumentation: An HPLC system with a UV detector and ideally coupled to a mass spectrometer (LC-MS).

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.[8]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 40% acetonitrile and ramp up to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 275 nm.

    • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Prepare working solutions by diluting the stock to ~0.1 mg/mL.

    • Data Analysis: Determine the area percent of the main peak. For any significant impurities (>0.10%), use the MS data to propose a structure. Potential impurities include the starting material (e.g., 2,3-dihydro-1-benzofuran-2-methanol) or the hydrolysis product (2-(hydroxymethyl)-2,3-dihydro-1-benzofuran).

Protocol 3: Accelerated Stability Study
  • Rationale: To quickly assess the inherent stability of the material from different suppliers. Following principles from the International Council for Harmonisation (ICH) guidelines provides a standardized approach.[9]

  • Methodology:

    • Sample Preparation: Place ~100 mg of each supplier's sample into separate, loosely capped amber glass vials.

    • Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, such as 40°C and 75% relative humidity (RH).

    • Time Points: Pull samples at T=0, T=1 week, and T=2 weeks.

    • Analysis: At each time point, analyze the samples using the validated HPLC method (Protocol 2).

    • Data Analysis: Compare the purity values and the increase in specific degradation products (especially the hydrolysis product) over time. A stable product will show minimal change in purity.

Hypothetical Case Study: Comparing Suppliers A, B, and C

To illustrate the power of this approach, consider the following data obtained from evaluating three hypothetical suppliers.

Table 1: Initial Analysis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran from Three Suppliers

ParameterSupplier ASupplier BSupplier C
CoA Purity >98% (GC)>99% (HPLC)>98.5% (HPLC)
Visual Inspection Off-white solidWhite crystalline solidPale yellow oil
¹H NMR Purity 98.2%99.5%97.8%
HPLC Purity (T=0) 98.5%99.6%98.1%
Major Impurity (T=0) 0.8% (Unidentified)0.2% (Hydrolysis product)1.2% (Starting material)
Residual Solvents 0.3% Dichloromethane<0.05% Heptane0.5% Toluene

Table 2: 2-Week Accelerated Stability Data (40°C / 75% RH)

ParameterSupplier ASupplier BSupplier C
HPLC Purity (T=2wk) 95.1%99.1%97.9%
Hydrolysis Impurity (T=2wk) 3.2%0.6%0.8%
Appearance Change Turned yellow, stickyNo changeNo change
Analysis and Decision:
  • Supplier A: Although the initial purity was high, the material showed significant degradation in the stability study, and the presence of an unidentified impurity at 0.8% is a risk. The change in physical appearance is also a concern.

  • Supplier B: This material demonstrated the highest initial purity and the best stability, with only a minor increase in the known hydrolysis product. The low residual solvent level is also favorable. The crystalline solid form may also be easier to handle than an oil.

  • Supplier C: The material had lower initial purity and contained a significant amount of unreacted starting material. While it was relatively stable, the high level of residual toluene and its oily physical form make it less desirable.

Final Recommendations

  • Never Sole-Source: Always qualify at least two suppliers (a primary and a secondary) to mitigate supply chain risks.

  • Retain Samples: Keep samples from every batch you receive for future reference and investigation if issues arise.

  • Communicate with Suppliers: A good supplier will be transparent about their synthesis and analytical methods. Don't hesitate to ask for detailed information.

  • Adapt and Validate: The protocols provided here are a starting point. Always adapt and validate analytical methods for your specific equipment and laboratory procedures.

By investing the time to rigorously benchmark your suppliers, you build a foundation of quality and reliability that will pay dividends throughout your research and development endeavors.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). Rhodes University. [Link]

  • 2-(chloromethyl)-2,3-dihydro-1-benzofuran-53491-32-0. (n.d.). Thoreauchem. [Link]

  • Synthesis of 2-(Chloromethyl)benzofuran. (n.d.). PrepChem.com. [Link]

  • Benzofurans. (n.d.). American Elements. [Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. (2024). Molecules. [Link]

  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2026). Molbank. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. (2025). Molecules. [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives. (2017). European Journal of Medicinal Chemistry, 138, 934-948. [Link]

  • Benzofuran, 2,3-dihydro-2-methyl-. (n.d.). NIST WebBook. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. (2012). Medical Mycology, 50(5), 529-537. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). DEA.gov. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. (2018). Molecules, 23(4), 765. [Link]

  • 5-(chloromethyl)-1,3-dihydro-2-benzofuran — Chemical Substance Information. (n.d.). NextSDS. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran: A Guide for Laboratory Professionals

The responsible management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 2-(Chloromet...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran, a halogenated benzofuran derivative. Given the potential hazards associated with this class of compounds, strict adherence to these procedures is essential for researchers, scientists, and drug development professionals to mitigate risks and maintain regulatory compliance.

Immediate Safety and Hazard Assessment

Before commencing any disposal procedures, a thorough risk assessment is paramount. Based on data from analogous compounds, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran should be handled as a hazardous substance.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes or airborne particles.
Lab Coat Standard laboratory coat, preferably flame-resistant.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood.To prevent inhalation of the compound.

All handling of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Known and Inferred Hazards

Benzofuran and its derivatives are known to present various health risks. While specific toxicological data for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is limited, related compounds have demonstrated the potential for skin, eye, and respiratory irritation.[1][2] Some benzofuran compounds are also suspected of causing long-term health effects.[3] Therefore, it is prudent to handle this compound as a potential irritant and with caution regarding long-term exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated organic compound, 2-(Chloromethyl)-2,3-dihydro-1-benzofuran waste must be collected separately from non-halogenated waste streams.

Waste Container Selection and Labeling
  • Container Compatibility: Use only chemically compatible and leak-proof containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-(Chloromethyl)-2,3-dihydro-1-benzofuran"

    • Any other components mixed in the waste stream with their approximate percentages.

    • The date of initial waste accumulation.

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.

  • Ventilate the Area: If it is safe to do so, ensure adequate ventilation. For spills outside a fume hood, increase airflow to the area.

  • Contain the Spill:

    • For liquid spills: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads.[4] Do not use combustible materials like paper towels or sawdust.[4]

    • For solid residue: Carefully sweep the material to avoid generating dust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.

Disposal Procedures

The disposal of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran and its contaminated materials must be conducted in strict accordance with local, state, and federal regulations.

Primary Disposal Method

The recommended and most common method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[3] These facilities operate at high temperatures and have advanced scrubber systems to neutralize harmful combustion byproducts, such as hydrogen chloride gas, that can be generated from chlorinated compounds.[5]

Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container fume_hood->container Waste Generated label_container Label as Halogenated Hazardous Waste container->label_container segregate Segregate from Non-Halogenated Waste label_container->segregate storage Store in Designated Hazardous Waste Area segregate->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration end_proc End of Process incineration->end_proc

Caption: Disposal workflow for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

Chemical Incompatibilities

To prevent hazardous reactions, it is crucial to avoid mixing 2-(Chloromethyl)-2,3-dihydro-1-benzofuran waste with incompatible materials. Based on the reactivity of similar compounds, the following should be avoided:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids and Bases: May lead to decomposition or other hazardous reactions.

  • Strong Reducing Agents: Can also result in dangerous chemical reactions.[5]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical compatibility and waste stream management.

References

  • Maybridge. (2023). 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran - SAFETY DATA SHEET. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. [Link]

  • Thoreauchem. (n.d.). 2-(chloromethyl)-2,3-dihydro-1-benzofuran-53491-32-0. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Comprehensive Safety and Handling Guide: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran As a Senior Application Scientist, I approach the handling of halogenated heterocyclic compounds not merely as a compliance exercise, but...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic compounds not merely as a compliance exercise, but as a mechanistic chemical challenge. 2-(Chloromethyl)-2,3-dihydro-1-benzofuran is a highly reactive intermediate widely utilized in drug development and synthetic chemistry. However, its structural features—specifically the juxtaposition of a combustible 2,3-dihydrobenzofuran core with a highly electrophilic chloromethyl group—demand rigorous, self-validating safety protocols.

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans necessary to handle this compound safely.

Mechanistic Hazard Profile

To understand the required PPE, one must first understand the molecule's reactivity. The parent compound, 2,3-dihydrobenzofuran, is a combustible liquid known to cause skin, eye, and respiratory irritation[1][2]. The addition of a chloromethyl (-CH₂Cl) group fundamentally alters its hazard profile, transforming it into a powerful alkylating agent[3].

  • Alkylating Potential: The highly polarized carbon-chlorine bond makes the methylene carbon extremely susceptible to nucleophilic attack (Sₙ1/Sₙ2 mechanisms). In biological systems, this allows the compound to cross-link DNA and proteins, making it a severe skin sensitizer, mutagen, and potential carcinogen[3].

  • Hydrolytic Instability: Upon contact with ambient moisture or the mucous membranes of the respiratory tract, the chloromethyl group hydrolyzes exothermically to release corrosive hydrogen chloride (HCl) gas[3].

Quantitative Hazard Summary
Property / HazardDescription / ValueMechanistic Consequence
Physical State Combustible LiquidRequires handling away from ignition sources and under inert gas[2].
Reactivity Strong Alkylating AgentCapable of transdermal penetration and DNA alkylation; mandates heavy-duty barrier PPE[3].
Hydrolysis Product Hydrogen Chloride (HCl)Acts as a severe lachrymator and respiratory irritant; mandates a fume hood[3].
Target Organs Skin, Eyes, Respiratory TractDirect contact causes chemical burns and potential systemic toxicity[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling active alkylating agents. Every piece of equipment must be selected based on its chemical resistance to halogenated organics.

PPE CategoryRequired EquipmentScientific Rationale
Hand Protection Inner: 5-mil Nitrile gloves Outer: 14-mil Butyl Rubber or Silver Shield glovesNitrile provides tactile dexterity but is rapidly permeated by aggressive halogenated organics. The outer Butyl rubber layer provides a robust, impermeable barrier against alkylating agents[4].
Eye & Face Chemical splash goggles + Polycarbonate face shieldProtects against lachrymatory HCl vapors and potential exothermic splashing during hydrolysis or accidental quenching[3].
Body Protection Flame-resistant (FR) lab coat + Neoprene chemical apronThe parent dihydrobenzofuran core is combustible[2]. The neoprene apron prevents transdermal exposure in the event of a spill.
Respiratory Class II Type A2 Chemical Fume Hood (Min. 100 fpm face velocity)Ensures total vapor capture. If handling outside a hood is unavoidable, a NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges is mandatory[2][4].

Operational Workflow & Handling Protocol

To build a self-validating safety system, the experimental workflow must isolate the operator from the chemical at every step.

Step-by-Step Handling Methodology:

  • Preparation: Verify that the chemical fume hood is operating at optimal face velocity. Clear the workspace of all incompatible materials, particularly strong oxidizers and strong bases[2].

  • Atmospheric Control: Because the compound degrades in the presence of moisture to form HCl, purge the reaction vessel with dry Nitrogen (N₂) or Argon[3].

  • Transfer: Do not pour the liquid. Use a gas-tight glass syringe equipped with a Teflon-tipped plunger or a Schlenk line for transfers. This prevents the release of lachrymatory vapors into the hood environment.

  • Execution: Maintain the reaction vessel in a secondary containment tray to catch any potential structural failures of the glassware.

Deactivation (Quenching) and Disposal Plan

Alkylating agents must never be disposed of directly into organic waste streams. They must be chemically deactivated (quenched) to neutralize their alkylating potential before disposal[4][5].

Step-by-Step Quenching Methodology:

  • Containment: Transfer all residual 2-(Chloromethyl)-2,3-dihydro-1-benzofuran to a multi-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet[5].

  • Thermal Control: Submerge the flask in an ice-water bath. The nucleophilic substitution reaction required for quenching is highly exothermic[4].

  • Nucleophilic Addition: Slowly add a quenching solution (e.g., 1M NaOH in methanol, or a 10% ethanolamine solution) dropwise via an addition funnel[4]. The hydroxide or amine will act as a strong nucleophile, displacing the labile chloride in an Sₙ2 fashion and converting the hazard into a benign ether or alcohol derivative.

  • Agitation: Stir the mixture continuously for 12 to 24 hours at room temperature to ensure the complete consumption of the alkylating agent[5].

  • Verification & Disposal: Verify the absence of the starting material via TLC. Once confirmed, transfer the neutralized, non-alkylating mixture to a clearly labeled hazardous organic waste container for institutional incineration[2][4].

Emergency Response & Spill Protocol

  • Skin/Eye Contact: Immediately doff all contaminated PPE. Flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Seek immediate medical attention, bringing the SDS for 2,3-dihydrobenzofuran and alkylating agents for the attending physician[1].

  • Chemical Spill: Do not attempt to wipe up the spill with dry paper towels. Evacuate the immediate area. Wearing full PPE, neutralize the spill by carefully pouring the 1M NaOH/methanol quenching solution over the affected area. Allow it to sit for 30 minutes, then absorb the neutralized liquid with an inert material (e.g., vermiculite or dry sand) and place it in a sealed hazardous waste container[2][4].

Workflow Visualization

G A 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (Active Alkylating Agent) B Transfer to Fume Hood (Under N2 Atmosphere) A->B C Reaction / Usage B->C D Residual Chemical / Waste C->D E Quenching Process (Add 1M NaOH or Ethanolamine) D->E F Hydrolysis / Aminolysis (Neutralizes Chloromethyl Group) E->F G Safe Aqueous/Organic Waste (Non-Alkylating) F->G

Safe handling and quenching workflow for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran.

References

  • 2,3-Dihydrobenzofuran - Safety D
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses.
  • Method for quenching Bis(2-chloroethyl)amine hydrochloride reactions safely - Benchchem. Benchchem.
  • Labor

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